molecular formula C6H10O3 B166315 Ethyl 1-hydroxycyclopropane-1-carboxylate CAS No. 137682-89-4

Ethyl 1-hydroxycyclopropane-1-carboxylate

Numéro de catalogue: B166315
Numéro CAS: 137682-89-4
Poids moléculaire: 130.14 g/mol
Clé InChI: DPMGQZGXWRHYPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-hydroxycyclopropane-1-carboxylate is a cyclopropane derivative strategically designed as a versatile synthetic intermediate in organic synthesis . Its molecular architecture, featuring a strained cyclopropane ring alongside both hydroxyl and ethyl ester functional groups, creates a highly reactive and adaptable building block for constructing complex molecules . The strained ring system enhances reactivity, enabling its application in various cyclopropanation reactions and facilitating the preparation of pharmaceuticals and agrochemicals . The presence of the hydroxyl group provides a key handle for further functionalization, allowing researchers to elaborate the core structure, while the ethyl ester moiety offers stability and aids in purification processes . This well-defined reactivity profile makes this compound a reliable and valuable reagent for chemists seeking precise control in synthetic pathways, particularly in the development of novel bioactive compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 1-hydroxycyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-5(7)6(8)3-4-6/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMGQZGXWRHYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369982
Record name Ethyl 1-hydroxycyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137682-89-4
Record name Ethyl 1-hydroxycyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-hydroxycyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-Hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain ethyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in organic synthesis and drug discovery. The document details two robust methodologies: the Kulinkovich reaction for direct cyclopropanation of an oxalate ester and a two-step sequence involving the synthesis of 1-hydroxycyclopropanecarboxylic acid followed by Fischer esterification. This guide includes detailed experimental protocols, quantitative data summarized in tabular format, and visual diagrams of the reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Method 1: Kulinkovich Reaction

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from carboxylic esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2] This one-pot reaction offers an efficient route to construct the cyclopropane ring system directly. In the context of synthesizing this compound, diethyl oxalate serves as a suitable starting material.

The reaction mechanism involves the in-situ formation of a titanacyclopropane intermediate from the reaction of the titanium(IV) alkoxide with the Grignard reagent.[1][3] This intermediate then reacts with the ester to yield the cyclopropanol product.

Signaling Pathway Diagram

Kulinkovich_Reaction ester Diethyl Oxalate intermediate Titanacyclopropane Intermediate ester->intermediate Reaction grignard Ethylmagnesium Bromide (EtMgBr) grignard->intermediate catalyst Titanium(IV) Isopropoxide (Ti(OiPr)4) catalyst->intermediate product This compound intermediate->product Cyclopropanation

Caption: The Kulinkovich reaction pathway for the synthesis of this compound.

Experimental Protocol: Kulinkovich Reaction

This protocol is adapted from the general procedure described by Kulinkovich et al. for the synthesis of 1-substituted cyclopropanols.[4]

Materials:

  • Diethyl oxalate

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., diethyl ether or THF)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diethyl oxalate (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (0.1-1.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethylmagnesium bromide (2.0-3.0 equiv) to the stirred mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data
Reagent/ParameterMolar Ratio/ConditionNotes
Diethyl Oxalate1.0 equivStarting material
Ethylmagnesium Bromide2.0 - 3.0 equivGrignard reagent
Titanium(IV) Isopropoxide0.1 - 1.0 equivCatalyst
SolventAnhydrous Diethyl Ether or THFReaction medium
Temperature0 °C to Room TemperatureReaction condition
Reaction Time1 - 3 hoursVaries based on scale
Typical Yield60-80%Dependent on conditions

Method 2: Two-Step Synthesis via 1-Hydroxycyclopropanecarboxylic Acid

This alternative approach involves the synthesis of the intermediate 1-hydroxycyclopropanecarboxylic acid, followed by its esterification to the desired ethyl ester. This method provides a reliable and often high-yielding route to the target molecule.

Step 1: Synthesis of 1-Hydroxycyclopropanecarboxylic Acid

A robust method for the synthesis of 1-hydroxycyclopropanecarboxylic acid involves the hydrolysis of 1,2-bis(trimethylsilyloxy)cyclobut-1-ene.[5]

Experimental Workflow Diagram

Two_Step_Synthesis start 1,2-Bis(trimethylsilyloxy)cyclobut-1-ene hydrolysis Hydrolysis (e.g., with Bromine then NaOH) start->hydrolysis acid 1-Hydroxycyclopropanecarboxylic Acid hydrolysis->acid esterification Fischer Esterification (Ethanol, H₂SO₄) acid->esterification product This compound esterification->product

Caption: A two-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 1-Hydroxycyclopropanecarboxylic Acid

This protocol is based on the procedure described in German patent DE2128327C3.[5]

Materials:

  • 1,2-bis(trimethylsilyloxy)cyclobut-1-ene

  • Bromine

  • i-Pentane

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 1,2-bis(trimethylsilyloxy)cyclobut-1-ene (1.0 equiv) in i-pentane.

  • Cool the solution to -40 °C.

  • Slowly add a solution of bromine (1.0 equiv) in i-pentane to the stirred mixture over 15 minutes.

  • Pour the reaction mixture into an ice-cold 5% aqueous solution of sodium hydroxide.

  • Stir the mixture for 2 hours.

  • Extract the neutral byproducts with diethyl ether.

  • Acidify the aqueous phase with dilute hydrochloric acid.

  • Extract the product, 1-hydroxycyclopropanecarboxylic acid, with diethyl ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Quantitative Data for Step 1
Reagent/ParameterMolar Ratio/ConditionNotes
1,2-Bis(trimethylsilyloxy)cyclobut-1-ene1.0 equivStarting material
Bromine1.0 equivReagent for hydrolysis
Solventi-PentaneReaction medium
Temperature-40 °CReaction condition
Yield~90%As reported in the patent[5]
Step 2: Fischer Esterification of 1-Hydroxycyclopropanecarboxylic Acid

The final step is the esterification of the synthesized carboxylic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid.[6][7]

Experimental Protocol: Fischer Esterification

This is a general procedure for Fischer esterification that can be adapted for 1-hydroxycyclopropanecarboxylic acid.

Materials:

  • 1-Hydroxycyclopropanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate or diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-hydroxycyclopropanecarboxylic acid (1.0 equiv) in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equiv).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Quantitative Data for Step 2
Reagent/ParameterMolar Ratio/ConditionNotes
1-Hydroxycyclopropanecarboxylic Acid1.0 equivStarting material
Anhydrous EthanolLarge excessReagent and solvent
Concentrated Sulfuric Acid0.05 - 0.1 equivCatalyst
TemperatureRefluxReaction condition
Reaction Time2 - 4 hoursVaries based on scale
Typical Yield>90%Dependent on conditions

Conclusion

Both the Kulinkovich reaction and the two-step synthesis via 1-hydroxycyclopropanecarboxylic acid offer effective and reproducible methods for obtaining this compound. The choice of method may depend on the availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

An In-depth Technical Guide to Ethyl 1-Hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-hydroxycyclopropane-1-carboxylate is a unique small molecule featuring a strained cyclopropane ring functionalized with both a hydroxyl and an ethyl ester group. This combination of functionalities makes it an interesting building block for organic synthesis and a potential scaffold in medicinal chemistry. The rigid cyclopropane core can impart specific conformational constraints on larger molecules, a property often exploited in drug design to enhance binding affinity and metabolic stability.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[3][4]
Molecular Weight 130.14 g/mol [3][4]
CAS Number 137682-89-4[3][4]
Appearance Clear light yellow to brown liquidChemicalBook
Boiling Point 78 °C at 15 mmHg[3]
Density (estimate) 1.1557 g/cm³ChemicalBook
Refractive Index 1.4400 - 1.4470[3]
Solubility Soluble in most common organic solvents.[3]
Storage Temperature 2-8 °CChemicalBook

Synthesis

Proposed Experimental Protocol: Two-Step Synthesis

This proposed protocol involves the synthesis of the precursor, 1-hydroxycyclopropanecarboxylic acid, followed by its esterification to yield the target compound.

Step 1: Synthesis of 1-Hydroxycyclopropanecarboxylic Acid

This step is adapted from the general method described in the patent literature.[5]

  • Materials: 1-aminocyclopropyl methyl formate, sulfuric acid, sodium nitrite, ethyl acetate, anhydrous magnesium sulfate, hydrochloric acid.

  • Procedure:

    • Dissolve 1-aminocyclopropyl methyl formate in an aqueous solution of sulfuric acid (molar ratio of acid to amine ~1.0-1.1:1) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (molar ratio of nitrite to amine ~1.0-1.1:1) to the reaction mixture while maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 15-30 °C) for 0.5-1 hour.

    • The resulting intermediate, 1-hydroxycyclopropyl formate, can be isolated by extraction with ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, and concentrated.

    • To obtain 1-hydroxycyclopropanecarboxylic acid, the ester protecting group is removed. The crude 1-hydroxycyclopropyl formate is heated in a refluxing aqueous sulfuric acid solution.

    • After the reaction is complete, the mixture is cooled, and the pH is adjusted to 5-6 with a hydrochloric acid solution.

    • The product, 1-hydroxycyclopropanecarboxylic acid, is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield the product.

Step 2: Esterification to this compound

This step is a standard Fischer esterification.

  • Materials: 1-hydroxycyclopropanecarboxylic acid, absolute ethanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Suspend 1-hydroxycyclopropanecarboxylic acid in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation.

Logical Workflow for Synthesis

G cluster_0 Drug Discovery and Development Workflow A Ethyl 1-hydroxycyclopropane- 1-carboxylate (Building Block) B Chemical Synthesis A->B C Novel Drug Candidate B->C D Interaction with Biological Target (e.g., Enzyme, Receptor) C->D E Modulation of Signaling Pathway D->E F Therapeutic Effect E->F

References

An In-depth Technical Guide to Ethyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1-hydroxycyclopropane-1-carboxylate, a key building block in modern medicinal chemistry, particularly in the burgeoning field of Targeted Protein Degradation (TPD). This document details its chemical properties, synthesis, and critical applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a small, functionalized cyclopropane derivative. Its compact and rigid cyclopropane scaffold, combined with the presence of both a hydroxyl and an ethyl ester group, makes it a versatile component in the design of complex bioactive molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 137682-89-4[1][2]
Molecular Formula C₆H₁₀O₃[1][2]
Molecular Weight 130.14 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 1-(Ethoxycarbonyl)cyclopropan-1-ol, 1-hydroxycyclopropanecarboxylic acid ethyl ester[1]
Boiling Point 78°C / 15mmHg[3]
Density 1.1557 g/cm³ (estimate)[3]
Appearance Clear light yellow to brown liquid[3]
SMILES CCOC(=O)C1(O)CC1[1]
InChI Key DPMGQZGXWRHYPE-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. A common route involves the synthesis of 1-hydroxycyclopropanecarboxylic acid followed by esterification.

Synthesis of 1-hydroxycyclopropanecarboxylic acid

A patented method describes the synthesis of 1-hydroxycyclopropanecarboxylic acid from 1-aminocyclopropanecarboxylic acid. This method offers a high yield and uses readily available reagents.

Experimental Protocol: Synthesis of 1-hydroxycyclopropanecarboxylic acid

  • Materials: 1-aminocyclopropanecarboxylic acid, concentrated sulfuric acid, sodium nitrite, water, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 1-aminocyclopropanecarboxylic acid in an aqueous solution of sulfuric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite to the reaction mixture.

    • Allow the reaction to stir at room temperature for a specified time.

    • The reaction mixture is then added dropwise to a refluxing aqueous sulfuric acid solution.

    • After the addition is complete, stop the heating and allow the reaction to cool.

    • Extract the product with ethyl acetate.

    • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-hydroxycyclopropanecarboxylic acid.

Esterification to this compound

While a specific, detailed protocol for the direct synthesis of the ethyl ester was not found in the search results, a general and widely used method for the esterification of a carboxylic acid is the Fischer esterification. The protocol for the analogous ethyl 1-hydroxycyclopentane-1-carboxylate provides a strong template.

Experimental Protocol: Fischer Esterification of 1-hydroxycyclopropanecarboxylic acid

  • Materials: 1-hydroxycyclopropanecarboxylic acid, absolute ethanol, concentrated sulfuric acid (catalytic amount), ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 1-hydroxycyclopropanecarboxylic acid in an excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography.

Applications in Drug Discovery and Development

This compound is a valuable building block in the design of novel therapeutic agents, particularly in the field of Targeted Protein Degradation (TPD).

Role as a Protein Degrader Building Block

This molecule is categorized as a "Protein Degrader Building Block".[4] This classification highlights its utility in the construction of proteolysis-targeting chimeras (PROTACs) and molecular glues, two revolutionary approaches in drug discovery.[5][6]

Targeted Protein Degradation (TPD) is a strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[7]

Incorporation into PROTACs and Molecular Glues
  • PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The cyclopropane moiety can be incorporated into the linker or the ligand to provide conformational rigidity and improve binding affinity.

  • Molecular Glues: These are smaller molecules that induce a novel interaction between a target protein and an E3 ligase, leading to the target's degradation.[8] The unique three-dimensional structure of cyclopropane-containing molecules can facilitate the formation of these new protein-protein interactions.

The use of such building blocks allows for the rapid generation of libraries of potential protein degraders for screening and optimization.[5]

Visualizations

General Workflow for Targeted Protein Degradation

The following diagram illustrates the general mechanism of action for targeted protein degradation mediated by a PROTAC.

TPD_Workflow cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC PROTAC->Ternary mediates Ub_POI Ubiquitinated POI Ternary->Ub_POI transfers Ub Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades

Caption: Targeted Protein Degradation Workflow.

Synthesis Workflow

The following diagram outlines the key steps in the synthesis of this compound.

Synthesis_Workflow Start 1-Aminocyclopropanecarboxylic Acid Intermediate 1-Hydroxycyclopropanecarboxylic Acid Start->Intermediate Diazotization & Hydrolysis Product This compound Intermediate->Product Fischer Esterification Reagents1 1. H₂SO₄, H₂O 2. NaNO₂, H₂O 3. H₂SO₄, H₂O (reflux) Reagents2 Ethanol, H₂SO₄ (cat.)

Caption: Synthesis of this compound.

Conclusion

This compound is a fundamentally important building block for the development of next-generation therapeutics. Its unique structural features make it highly valuable for constructing PROTACs and molecular glues, which represent a paradigm shift in drug discovery by enabling the targeted degradation of previously "undruggable" proteins. The synthetic routes outlined in this guide provide a basis for its preparation, empowering researchers to explore its full potential in the creation of novel and effective treatments for a wide range of diseases.

References

Spectroscopic and Synthetic Profile of Ethyl 1-Hydroxycyclopropane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to ethyl 1-hydroxycyclopropane-1-carboxylate. Due to the limited availability of direct experimental data for the target compound, this document presents a comparative analysis using data from structurally similar molecules. This approach offers valuable insights into the expected spectroscopic characteristics and provides a solid foundation for experimental design.

Spectroscopic Data Analysis

Table 1: Comparative ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm
Ethyl cyclopropanecarboxylate CDCl₃4.13 (q, 2H) , 1.60 (m, 1H) , 1.26 (t, 3H) , 0.96 (m, 2H) , 0.85 (m, 2H) [1]
Mthis compound (from patent data for a similar methyl ester)DMSO6.18 (s, 1H, OH) , 3.62 (s, 3H, OCH₃) , 1.11-1.12 (t, 2H, CH₂) , 0.95-0.96 (t, 2H, CH₂) [2]
1-Hydroxycyclopropanecarboxylic acid DMSO12.23 (br, 1H, COOH) , 5.97 (br, 1H, OH) , 1.10-1.20 (t, 2H, CH₂) , 0.89-0.92 (t, 2H, CH₂) [2]

For this compound, one would anticipate signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and two sets of multiplets for the diastereotopic cyclopropyl protons, likely in the range of 0.8-1.5 ppm. A broad singlet for the hydroxyl proton would also be expected, with its chemical shift being dependent on concentration and solvent.

Table 2: Comparative ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm
Ethyl cyclopropanecarboxylate Not specifiedData available through spectral databases.[3]
1-Methylcyclopropane-1-carboxylic acid Not specifiedData available through spectral databases.

For the target compound, the quaternary carbon attached to the hydroxyl and ester groups would likely appear around 70-80 ppm. The cyclopropyl methylene carbons are expected in the upfield region (10-25 ppm). The carbonyl carbon of the ester would be found in the typical downfield region (around 170 ppm), with the ethyl group carbons appearing around 60 ppm (OCH₂) and 14 ppm (CH₃).

Table 3: Comparative IR Spectroscopic Data
CompoundTechniqueKey Absorptions (cm⁻¹)
Ethyl cyclopropanecarboxylate Liquid Film~1730 (C=O stretch) , ~1180 (C-O stretch) , ~1020 (cyclopropane ring) [1]

This compound is expected to show a strong C=O stretching vibration for the ester at approximately 1720-1740 cm⁻¹. A broad O-H stretching band would be prominent in the region of 3200-3600 cm⁻¹. The C-O stretching of the ester and the alcohol would appear in the 1000-1300 cm⁻¹ region. Characteristic cyclopropane C-H stretching is anticipated around 3000-3100 cm⁻¹.

Table 4: Comparative Mass Spectrometry Data
CompoundIonization MethodKey m/z Values
Ethyl cyclopropanecarboxylate EI114 (M⁺) , 69 (base peak) [1]
Ethyl 1-hydroxycyclopentane-carboxylate ESI159 ([M+H]⁺) [4][5]

The electron ionization (EI) mass spectrum of this compound (MW: 130.14) would be expected to show a molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns would likely involve the loss of an ethyl group (M-29), an ethoxy group (M-45), and cleavage of the cyclopropane ring.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from established methods for similar compounds.

Proposed Synthesis: Acid-Catalyzed Esterification of 1-Hydroxycyclopropanecarboxylic Acid

This method is adapted from the synthesis of ethyl 1-hydroxycyclopentane-carboxylate.[4][5]

Materials:

  • 1-Hydroxycyclopropanecarboxylic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 1-hydroxycyclopropanecarboxylic acid in an excess of anhydrous ethanol.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logical relationship between different spectroscopic techniques.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Esterification Workup Workup Reaction->Workup Neutralization & Extraction Purification Purification Workup->Purification Distillation/Chromatography Product Product Purification->Product Spectroscopy Spectroscopy Product->Spectroscopy Data_Analysis Data_Analysis Spectroscopy->Data_Analysis

Caption: Experimental workflow for synthesis and characterization.

Spectroscopy_Logic cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule Ethyl 1-Hydroxycyclopropane- 1-carboxylate NMR NMR ('H, ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (O-H, C=O) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure_Elucidation Final Structure Connectivity->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation

Caption: Logical flow of spectroscopic data analysis for structure elucidation.

References

An In-depth Technical Guide to the Formation of Ethyl 1-Hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of ethyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in organic synthesis. The core of this process lies in the Kulinkovich reaction, an organotitanium-mediated cyclopropanation of an ester. This document details the reaction mechanism, provides an adaptable experimental protocol, summarizes key quantitative data, and presents visual diagrams of the reaction pathway and experimental workflow.

Core Reaction Mechanism: The Kulinkovich Reaction

The synthesis of this compound is achieved through the Kulinkovich reaction. This reaction facilitates the conversion of carboxylic esters into cyclopropanols using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[1][2][3] The key to this transformation is the in situ generation of a titanacyclopropane intermediate.[1][2]

The generally accepted mechanism proceeds through the following key steps:

  • Formation of the Dialkyltitanium Species: Two equivalents of a Grignard reagent, in this case, ethylmagnesium bromide (EtMgBr), react with titanium(IV) isopropoxide. This transmetalation process results in the formation of an unstable diethyltitanium(IV) diisopropoxide species.[1][2]

  • Generation of the Titanacyclopropane: The diethyltitanium species undergoes a rapid β-hydride elimination. This step releases ethane and forms the crucial titanacyclopropane intermediate. This intermediate can be viewed as a titanium(II)-ethene complex and serves as a 1,2-dicarbanion equivalent.[1][2]

  • Reaction with the Ester: The starting ester for the synthesis of this compound is diethyl carbonate. The carbonyl group of the diethyl carbonate coordinates to the titanium center of the titanacyclopropane. This is followed by the insertion of the carbonyl group into one of the titanium-carbon bonds of the titanacyclopropane ring, forming an oxatitanacyclopentane intermediate.

  • Ring Contraction and Product Formation: The oxatitanacyclopentane intermediate is unstable and undergoes rearrangement. An ethoxide group is eliminated, leading to the formation of a β-titanio ketone intermediate. This intermediate then undergoes an intramolecular cyclization to form the titanium alkoxide of the cyclopropanol product.

  • Catalyst Regeneration and Final Product: The titanium alkoxide of the product reacts with another equivalent of ethylmagnesium bromide to release the magnesium salt of this compound and regenerate a catalytically active titanium species, thus completing the catalytic cycle. An aqueous acidic workup then protonates the magnesium salt to yield the final product, this compound.

Below is a Graphviz diagram illustrating this signaling pathway.

Kulinkovich_Mechanism Ti_OiPr4 Ti(O-i-Pr)₄ Et2Ti_OiPr2 Et₂Ti(O-i-Pr)₂ Ti_OiPr4->Et2Ti_OiPr2 Transmetalation EtMgBr 2 EtMgBr EtMgBr->Et2Ti_OiPr2 Titanacyclopropane Titanacyclopropane Et2Ti_OiPr2->Titanacyclopropane β-Hydride Elimination Ethane Ethane Et2Ti_OiPr2->Ethane Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Coordination & Insertion DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Oxatitanacyclopentane BetaTitanioKetone β-Titanio Ketone Intermediate Oxatitanacyclopentane->BetaTitanioKetone Rearrangement Product_Ti_Salt Product-Ti-Alkoxide BetaTitanioKetone->Product_Ti_Salt Intramolecular Cyclization Product_Mg_Salt Product-Mg-Salt Product_Ti_Salt->Product_Mg_Salt Transmetalation Final_Product Ethyl 1-Hydroxy- cyclopropane-1-carboxylate Product_Mg_Salt->Final_Product Protonation EtMgBr_Regen EtMgBr EtMgBr_Regen->Product_Mg_Salt Workup H₃O⁺ Workup Workup->Final_Product

Caption: The catalytic cycle of the Kulinkovich reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for Kulinkovich reactions, adapted for the synthesis of this compound. Yields and reaction times can vary based on the specific substrate and reaction conditions.

ParameterValue/RangeNotes
Reactant Ratios
Diethyl Carbonate1.0 equivLimiting reagent.
Ethylmagnesium Bromide2.0 - 2.2 equivA slight excess is typically used.
Titanium(IV) Isopropoxide0.1 - 1.0 equivCan be used catalytically or stoichiometrically.
Reaction Conditions
SolventDiethyl ether or THFAnhydrous conditions are crucial.
Temperature18 - 25 °CThe reaction is typically run at room temperature.[4]
Reaction Time1 - 12 hoursMonitored by TLC or GC for completion.
Product Information
Yield70 - 90%Based on similar reactions reported in the literature.[4]
Purity>95%After purification by column chromatography or distillation.

Experimental Protocol

This protocol is an adapted general procedure for the Kulinkovich reaction for the synthesis of this compound from diethyl carbonate.

Materials:

  • Diethyl carbonate

  • Ethylmagnesium bromide (solution in diethyl ether or THF)

  • Titanium(IV) isopropoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is charged with a solution of diethyl carbonate in anhydrous diethyl ether or THF under an inert atmosphere.

  • Addition of Catalyst: Titanium(IV) isopropoxide is added to the stirred solution at room temperature.

  • Addition of Grignard Reagent: The solution of ethylmagnesium bromide is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature between 18-25°C. A cooling bath may be necessary.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The resulting mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is washed with diethyl ether or ethyl acetate. The combined organic layers are transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

The following diagram outlines the experimental workflow.

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Reagents Charge Flask with Diethyl Carbonate and Solvent Start->Reagents Catalyst Add Ti(O-i-Pr)₄ Reagents->Catalyst Grignard Dropwise Addition of EtMgBr at 18-25°C Catalyst->Grignard Stir Stir at Room Temperature (Monitor by TLC/GC) Grignard->Stir Quench Quench with Saturated aq. NH₄Cl Stir->Quench Filter Filter through Celite Quench->Filter Wash Wash Organic Layer with aq. NaHCO₃ and Brine Filter->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Distillation Concentrate->Purify End End: Pure Ethyl 1-Hydroxy- cyclopropane-1-carboxylate Purify->End

Caption: A logical workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Hydroxycyclopropane Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has garnered significant attention in medicinal chemistry. Its incorporation into molecular scaffolds can profoundly influence pharmacological profiles, enhancing metabolic stability, binding affinity, and potency. Among the diverse array of cyclopropane-containing compounds, hydroxycyclopropane derivatives have emerged as particularly valuable building blocks and pharmacophores. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and therapeutic applications of hydroxycyclopropane derivatives, with a focus on quantitative data and detailed experimental methodologies to aid researchers in this dynamic field.

Core Synthetic Methodologies

The construction of the hydroxycyclopropane moiety can be achieved through several synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials. Two of the most prominent and versatile methods are the Kulinkovich hydroxycyclopropanation and the Simmons-Smith cyclopropanation.

The Kulinkovich Hydroxycyclopropanation Reaction

The Kulinkovich reaction offers a powerful and flexible route to 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. This reaction proceeds through a titanacyclopropane intermediate.

Detailed Experimental Protocol: Kulinkovich Reaction

The following protocol is a general representation of the Kulinkovich reaction for the synthesis of 1-substituted cyclopropanols.

Materials:

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Ester substrate

  • Grignard reagent (e.g., Ethylmagnesium bromide, 1.0 M solution in THF)

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] or Chlorotitanium triisopropoxide [ClTi(Oi-Pr)₃]

  • Anhydrous work-up solutions (e.g., saturated aqueous NH₄Cl, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ester (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add a solution of ClTi(Oi-Pr)₃ (1.0 M in THF, 2.4 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of the Grignard reagent (e.g., EtMgBr, 1.0 M in THF, 4.8 equivalents) dropwise to the reaction mixture over a period of 10-15 minutes. Gas evolution (ethane) is typically observed.

  • After the gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for 12-36 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench by the slow addition of saturated aqueous NH₄Cl.

  • Stir the mixture for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with ethyl acetate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropanol.

G Experimental Workflow: Kulinkovich Hydroxycyclopropanation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Ester Ester in Anhydrous THF Ti_catalyst Add Ti(IV) Catalyst Ester->Ti_catalyst Cooling Cool to 0 °C Ti_catalyst->Cooling Grignard Add Grignard Reagent Cooling->Grignard Stir Stir at RT (12-36h) Grignard->Stir Quench Quench with sat. aq. NH4Cl Stir->Quench Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Hydroxycyclopropane Derivative Purify->Product

Kulinkovich Reaction Workflow
The Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a stereospecific method for the synthesis of cyclopropanes from alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. To generate hydroxycyclopropanes, an allylic alcohol is often used as the starting material, where the hydroxyl group directs the cyclopropanation to the syn face.

Detailed Experimental Protocol: Simmons-Smith Reaction

The following protocol outlines a general procedure for the diastereoselective cyclopropanation of an allylic alcohol.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Allylic alcohol substrate

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous solutions of NaHCO₃ and NH₄Cl

  • Drying agent (e.g., anhydrous MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Zinc-Copper Couple: In a flask equipped with a reflux condenser and a magnetic stir bar, suspend zinc dust (2.0 equivalents) in anhydrous diethyl ether. Heat the suspension to a gentle reflux. Add a solution of copper(I) chloride (0.2 equivalents) in a minimal amount of hot glacial acetic acid dropwise to the refluxing zinc suspension. Continue refluxing for 30 minutes. Allow the mixture to cool, and decant the ether. Wash the zinc-copper couple with fresh anhydrous diethyl ether (3x) and use it immediately.

  • Cyclopropanation: To the freshly prepared zinc-copper couple under an inert atmosphere, add anhydrous diethyl ether. Add the allylic alcohol (1.0 equivalent). Add diiodomethane (1.5 equivalents) dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Filter the mixture through Celite® and wash the filter cake with diethyl ether.

  • Wash the combined filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired hydroxycyclopropane derivative.

G Experimental Workflow: Simmons-Smith Cyclopropanation cluster_reagent_prep Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Work-up & Purification Zn_Cu Prepare Zinc-Copper Couple Allylic_Alcohol Allylic Alcohol in Ether Zn_Cu->Allylic_Alcohol CH2I2 Add Diiodomethane Allylic_Alcohol->CH2I2 Stir Stir at RT (12-24h) CH2I2->Stir Quench Quench with sat. aq. NH4Cl Stir->Quench Filter Filter through Celite Quench->Filter Wash Wash with NaHCO3 & Brine Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Hydroxycyclopropane Derivative Purify->Product

Simmons-Smith Reaction Workflow

Quantitative Data on Synthesis and Biological Activity

The following tables summarize key quantitative data from the literature regarding the synthesis and biological evaluation of hydroxycyclopropane derivatives.

Table 1: Synthesis of Hydroxycyclopropane Derivatives - Reaction Yields and Stereoselectivity

EntrySynthetic MethodSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
1KulinkovichMethyl 2-phenylacetate1-Methyl-2-phenylcyclopropan-1-ol75--[1]
2KulinkovichEthyl benzoate1-Ethylcyclopropan-1-ol82--[1]
3Simmons-Smith(E)-Cinnamyl alcohol(1R,2R)-2-Phenylcyclopropyl)methanol86>95:5-[2]
4Asymmetric Simmons-Smith(E)-3-Phenylprop-2-en-1-ol(1R,2R)-2-phenylcyclopropyl)methanol72-92[1]
5Biocatalytic Cyclopropanation1-Phenylvinyl acetateEthyl 2-(1-hydroxy-1-phenylethyl)cyclopropane-1-carboxylate9990:1086:14[3]

Table 2: Biological Activity of Hydroxycyclopropane Derivatives - Enzyme Inhibition

CompoundTarget EnzymeInhibition Constant (Kᵢ)IC₅₀Reference
CyclopropavirHuman Cytomegalovirus (HCMV) DNA Polymerase-0.27-0.49 µM[4]
Bromophenol Derivative 6Carbonic Anhydrase I (hCA I)7.8 ± 0.9 nM-[5]
Bromophenol Derivative 6Carbonic Anhydrase II (hCA II)43.1 ± 16.7 nM-[5]
Compound 12 (ALK Inhibitor)Anaplastic Lymphoma Kinase (ALK)-0.018 µM[3]
Roscovitine (CDK Inhibitor)Cyclin-Dependent Kinase 2 (CDK2)-0.1 µM[6]
AT7519 (CDK Inhibitor)Cyclin-Dependent Kinase 2 (CDK2)-44 nM[6]
Cyclopropanecarbonyl Derivative4-Hydroxyphenylpyruvate Dioxygenase-Potency enhanced 15x vs. isopropyl analog[7]
Cyclopropanecarbonyl DerivativeDihydroorotate Dehydrogenase-Potency enhanced 14x vs. isopropyl analog[7]

Table 3: Antiviral Activity of Hydroxycyclopropane Derivatives

CompoundVirusEC₅₀Cell LineReference
Cyclopropavir (CPV)Human Cytomegalovirus (HCMV)~0.3 µM-[8]
Guanine Z-derivative 5b Human Cytomegalovirus (HCMV)0.27-0.49 µM-[4]
Guanine Z-derivative 5b Epstein-Barr Virus (EBV)~7 µMH-1 cells[4]
2-Amino-6-methoxypurine analogue 5g Varicella Zoster Virus (VZV)3.3 µM-[4]
2,6-Diaminopurine 5h Hepatitis B Virus (HBV)4 µM-[4]

Signaling Pathway Inhibition: The Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[9][10] Aberrant activation of this pathway is implicated in the development and progression of several cancers.[11][12] The steroidal alkaloid cyclopamine, which contains a cyclopropane ring fused to a furan ring, was one of the first identified inhibitors of the Hh pathway.[11] It exerts its effect by directly binding to and inhibiting Smoothened (Smo), a key transmembrane protein in the pathway.[10] This has spurred the development of numerous cyclopropane-containing derivatives as potential anticancer agents targeting this pathway.

Hedgehog_Pathway Hedgehog Signaling Pathway and Inhibition by Cyclopamine Derivatives cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO Smoothened (SMO) Shh->SMO Activates (indirectly) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU-GLI complex GLI GLI Proteins SUFU->GLI Sequesters & Promotes Cleavage GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Transcription (e.g., GLI1, PTCH1, Cyclin D) GLI_A->Target_Genes Promotes Transcription Inhibitor Cyclopamine Derivatives (Hydroxycyclopropane-containing) Inhibitor->SMO Directly Inhibits

Hedgehog Pathway Inhibition

Conclusion

Hydroxycyclopropane derivatives represent a versatile and valuable class of compounds in synthetic and medicinal chemistry. The development of robust synthetic methodologies, such as the Kulinkovich and Simmons-Smith reactions, has enabled the efficient construction of these motifs. The unique structural and electronic properties imparted by the hydroxycyclopropane moiety have led to the discovery of potent inhibitors of various enzymes and viruses, as exemplified by their activity against ALK, CDKs, carbonic anhydrases, and several herpesviruses. Furthermore, their role as modulators of critical signaling pathways, such as the Hedgehog pathway, underscores their potential in the development of novel therapeutics for cancer and other diseases. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating further exploration and innovation in the field of hydroxycyclopropane chemistry and its application in drug discovery.

References

An In-depth Technical Guide on the Thermodynamic Stability of Ethyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermodynamic Stability and Ring Strain

The thermodynamic stability of a molecule is a critical parameter in the fields of chemistry and drug development, dictating its energy content, reactivity, and shelf-life. For cyclic compounds, a key determinant of stability is ring strain , a type of instability that arises when bond angles in a ring deviate from their ideal values.[1] Cyclopropane, the smallest cycloalkane, is a classic example of a highly strained system.[2][3] Its carbon-carbon-carbon bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[3][4] This deviation leads to two primary sources of strain:

  • Angle Strain: The compression of the C-C-C bond angles from the ideal 109.5° to 60° results in poor orbital overlap and increased potential energy.[3][5]

  • Torsional Strain: The planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation, leading to repulsive interactions.[2][5]

The total ring strain in cyclopropane is approximately 28 kcal/mol, which significantly weakens the carbon-carbon bonds and makes the molecule more reactive than its acyclic counterpart, propane.[2]

Qualitative Assessment of the Stability of Ethyl 1-hydroxycyclopropane-1-carboxylate

This compound incorporates the inherently strained cyclopropane ring, which is the dominant factor governing its thermodynamic stability. The presence of a hydroxyl (-OH) and an ethyl ester (-COOEt) group on the same carbon atom will modulate this inherent instability through electronic and steric effects.

  • Electronic Effects: The ester group is an electron-withdrawing group, which can influence the electron density of the cyclopropane ring. In some cases, donor-acceptor cyclopropanes, which have both electron-donating and electron-withdrawing groups, can be particularly reactive as the push-pull effect can facilitate ring-opening reactions.

  • Steric Effects: The presence of two substituents on a single carbon of the small cyclopropane ring can introduce steric hindrance, although this is likely a minor contribution to the overall strain compared to the inherent angle and torsional strain of the ring itself.

  • Hydrolytic Stability: A study on cyclopropanecarboxylic acid esters has shown that they can exhibit enhanced stability against hydrolysis compared to other esters.[6] This suggests that while the cyclopropane ring itself is strained, the ester linkage in this compound might be relatively stable under certain conditions.

Overall, this compound is expected to be a thermodynamically unstable molecule due to the significant ring strain of the cyclopropane moiety. This high energy state makes it a potentially useful synthetic intermediate, as the relief of ring strain can be a powerful driving force for chemical transformations.

Experimental Protocols for Determining Thermodynamic Stability

While specific quantitative data for this compound is not available, the following experimental protocols are standard methods for determining the thermodynamic stability of organic compounds.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a common technique used to measure the heat of combustion of a substance, from which the standard enthalpy of formation (ΔHf°) can be calculated.[7][8][9]

Methodology:

  • Sample Preparation: A precise mass of liquid this compound is encapsulated in a combustible container.

  • Calorimeter Setup: The sample is placed in a high-pressure stainless steel vessel (the "bomb"), which is then pressurized with pure oxygen.

  • Immersion: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

  • Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion (ΔHc°) is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

  • Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[10][11]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry can be used to study the thermal stability of a compound by measuring the heat flow associated with thermal transitions as a function of temperature. While not providing a direct measure of the enthalpy of formation, it can reveal information about decomposition temperatures and the energetics of decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan. An empty pan is used as a reference.

  • Heating Program: The sample and reference pans are heated at a constant rate in a controlled atmosphere.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: An exothermic peak in the DSC thermogram would indicate the decomposition of the compound, and the area under the peak is proportional to the enthalpy change of the decomposition process.

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules.[12][13]

Methodology:

  • Structure Optimization: The 3D structure of this compound is first optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The total electronic energy of the molecule is calculated.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. For example, an isodesmic reaction could be:

    This compound + Propane → Ethyl isobutyrate + Cyclopropane

    By calculating the energies of all species in this reaction, the enthalpy of formation of the target molecule can be determined if the enthalpies of formation of the other three species are known.

Quantitative Data Summary

As previously stated, no direct experimental quantitative thermodynamic data for this compound has been found in the reviewed literature. For context, the following table provides the strain energy for the parent cyclopropane ring.

CompoundStrain Energy (kcal/mol)
Cyclopropane~28

Data sourced from general organic chemistry literature.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ring_strain cluster_sources Sources of Ring Strain cluster_molecule This compound angle_strain Angle Strain (60° vs 109.5°) molecule Strained Ring angle_strain->molecule Increases Potential Energy torsional_strain Torsional Strain (Eclipsed Hydrogens) torsional_strain->molecule Increases Potential Energy bomb_calorimetry start Start: Precise mass of sample pressurize Pressurize with O₂ in Bomb start->pressurize submerge Submerge in Calorimeter Water pressurize->submerge ignite Ignite Sample submerge->ignite measure_temp Measure Temperature Change (ΔT) ignite->measure_temp calculate_hc Calculate Heat of Combustion (ΔHc) measure_temp->calculate_hc calculate_hf Calculate Enthalpy of Formation (ΔHf) using Hess's Law calculate_hc->calculate_hf end End: Thermodynamic Data calculate_hf->end decomposition_pathways cluster_acid Acid-Catalyzed Decomposition cluster_base Base-Catalyzed Decomposition start This compound protonation Protonation of Hydroxyl Group start->protonation H⁺ deprotonation Deprotonation of Hydroxyl Group start->deprotonation OH⁻ ring_opening Ring Opening to form carbocation intermediate protonation->ring_opening rearrangement Rearrangement/Reaction with Nucleophile ring_opening->rearrangement retro_aldol Retro-Aldol type ring opening deprotonation->retro_aldol

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 1-Hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of detailed experimental or computational studies specifically elucidating the molecular structure and conformational preferences of ethyl 1-hydroxycyclopropane-1-carboxylate. While basic chemical information, such as its molecular formula (C₆H₁₀O₃) and CAS registry number (137682-89-4), is readily available, in-depth structural data from techniques like X-ray crystallography, gas-phase electron diffraction, or microwave spectroscopy are not present in the public domain. Furthermore, dedicated computational analyses detailing rotational barriers, conformer energies, and the potential for intramolecular hydrogen bonding have not been published.

This guide, therefore, serves to highlight the current knowledge gap and outlines the key theoretical considerations and experimental approaches that would be necessary to characterize the structure and conformation of this molecule.

Theoretical Structural Considerations

The molecular structure of this compound is characterized by a compact and strained cyclopropane ring, a hydroxyl group, and an ethyl ester group, all attached to the same quaternary carbon atom. This arrangement suggests several key features that would influence its conformation:

  • Rotational Isomerism: The primary conformational flexibility arises from the rotation around the C-C and C-O single bonds of the ethyl ester group and the C-O bond of the hydroxyl group. The relative orientations of the carbonyl group, the ethyl group, and the hydroxyl group will define the stable conformers of the molecule.

  • Intramolecular Hydrogen Bonding: A significant conformational determinant could be the formation of an intramolecular hydrogen bond between the hydroxyl group (as the donor) and the carbonyl oxygen of the ester group (as the acceptor). The formation of such a bond would create a five-membered ring-like structure, significantly stabilizing certain conformations. The strength of this interaction would depend on the O-H···O=C distance and angle, which are governed by the overall molecular geometry.

  • Steric Hindrance: The bulky ethyl ester group and the hydroxyl group, along with the cyclopropane ring, can lead to steric repulsion in certain conformations, thereby increasing their relative energies.

A logical workflow for a computational investigation to understand these factors is outlined below.

G A Initial Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (e.g., DFT - B3LYP/6-31G*) B->C D Frequency Calculations (Confirm minima, obtain thermochemical data) C->D E Single-Point Energy Refinement (e.g., higher-level theory like CCSD(T)) D->E F Analysis of Results E->F G Bond Lengths, Angles, Dihedrals F->G H Relative Energies of Conformers F->H I Rotational Barriers F->I J Intramolecular Hydrogen Bonding Analysis (e.g., QTAIM, NBO) F->J G cluster_0 Reaction cluster_1 Workup & Purification A Dissolve 1-hydroxycyclopropane-1-carboxylic acid in Ethanol B Add Acid Catalyst A->B C Reflux B->C D Neutralization C->D Reaction Completion E Solvent Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H H G->H Pure Product G A Molecular Conformation B Receptor Binding Affinity A->B D ADME Properties (Absorption, Distribution, Metabolism, Excretion) A->D C Biological Activity B->C E Drug Efficacy and Safety C->E D->E

The Genesis of a Strained Scaffold: A Technical Guide to the Discovery and Historical Synthesis of Cyclopropanol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of inherent strain and unique reactivity, has captivated chemists for over a century. Its incorporation into molecular architecture can profoundly influence biological activity, metabolic stability, and potency, making it a privileged scaffold in modern drug discovery. This technical guide provides an in-depth exploration of the discovery and historical synthesis of a key class of these strained rings: cyclopropanol esters. We will delve into the seminal synthetic methodologies, present key quantitative data, and provide detailed experimental protocols for their preparation.

The Dawn of the Cyclopropyl Moiety: The Discovery of Cyclopropanol

The journey into the world of cyclopropanol and its derivatives began not with a targeted synthesis, but with a serendipitous discovery. In 1942, Magrane and Cottle, while investigating the reaction of epichlorohydrin with magnesium bromide followed by treatment with an ethyl Grignard reagent, accidentally synthesized the parent alcohol, cyclopropanol.[1] The initial yields were modest, and the reaction proved difficult to reproduce until the crucial role of a ferric chloride impurity as a catalyst was understood. This initial breakthrough laid the groundwork for the exploration of the chemistry of this strained, three-membered ring alcohol.

The Emergence of Cyclopropanol Esters: Key Synthetic Strategies

Following the discovery of cyclopropanol, the synthesis of its corresponding esters became a significant area of research. These esters, particularly cyclopropyl acetates, served as important intermediates and were found to possess unique chemical properties, such as their tendency to undergo pyrolytic rearrangement to form allyl acetates.[1] Two historical methods have been paramount in the synthesis of cyclopropanol esters: the Baeyer-Villiger oxidation of cyclopropyl ketones and the Kulinkovich reaction to form cyclopropanols, which are subsequently esterified.

The Baeyer-Villiger Oxidation: An Early Pathway to Cyclopropanol Esters

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful reaction that converts ketones to esters through the insertion of an oxygen atom.[2] While not initially applied to cyclopropyl systems, this method became a cornerstone for the synthesis of cyclopropanol esters from readily available cyclopropyl ketones.[1] A notable example is the oxidation of methyl cyclopropyl ketones to yield cyclopropyl acetates.[1]

The general mechanism involves the nucleophilic attack of a peroxyacid on the protonated ketone, forming a Criegee intermediate. This is followed by a concerted migration of one of the alkyl groups and subsequent elimination of a carboxylate to yield the ester.

Ketone SubstratePeroxyacid/OxidantSolventYield (%)Reference
Methyl cyclopropyl ketonePeroxytrifluoroacetic acidNot specified75-80[1]
Various cyclic ketonesm-CPBADichloromethane80-90[3]
3-Substituted cyclic ketonem-CPBA, Sc(OTf)3Ethyl acetate96-99[3]
The Kulinkovich Reaction: A Gateway to Substituted Cyclopropanols and their Esters

In 1989, Oleg Kulinkovich and his coworkers reported a groundbreaking method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[4] This reaction, now known as the Kulinkovich reaction, provides a versatile and efficient route to a wide range of 1-substituted cyclopropanols, which can then be readily esterified to the desired cyclopropanol esters.

The mechanism is thought to proceed through the formation of a titanacyclopropane intermediate from the reaction of the Grignard reagent with the titanium alkoxide. This intermediate then reacts with the ester to form the cyclopropanol product.

Ester SubstrateGrignard ReagentCatalystProductYield (%)Reference
Methyl acetateEthylmagnesium bromideTi(O-iPr)41-Methylcyclopropanol-[5]
Methyl propionateEthylmagnesium bromideTi(O-iPr)41-Ethylcyclopropanol85[5]
Methyl butyrateEthylmagnesium bromideTi(O-iPr)41-Propylcyclopropanol90[5]
Methyl isobutyrateEthylmagnesium bromideTi(O-iPr)41-Isopropylcyclopropanol88[5]
Methyl valerateEthylmagnesium bromideTi(O-iPr)41-Butylcyclopropanol92[5]
Methyl hexanoateEthylmagnesium bromideTi(O-iPr)41-Pentylcyclopropanol95[5]
Methyl benzoateEthylmagnesium bromideTi(O-iPr)41-Phenylcyclopropanol82[5]

Experimental Protocols

General Procedure for the Baeyer-Villiger Oxidation of a Cyclopropyl Ketone

Materials:

  • Cyclopropyl ketone (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the cyclopropyl ketone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclopropanol ester.

  • Purify the product by flash column chromatography on silica gel.

General Procedure for the Kulinkovich Reaction and Subsequent Esterification

Part A: Synthesis of 1-Substituted Cyclopropanol

Materials:

  • Ester (1.0 eq)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄) (0.1 - 1.0 eq)

  • Grignard reagent (e.g., Ethylmagnesium bromide in THF) (2.0 - 3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • To a solution of the ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide.

  • Cool the mixture to 0 °C and add the Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclopropanol by distillation or column chromatography.

Part B: Esterification of the Cyclopropanol

Materials:

  • 1-Substituted cyclopropanol (1.0 eq)

  • Carboxylic acid or Acyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the cyclopropanol and pyridine (or triethylamine) in dichloromethane.

  • Cool the solution to 0 °C and add the acyl chloride or carboxylic acid dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the cyclopropanol ester by column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the key transformations.

baeyer_villiger ketone Cyclopropyl Ketone criegee Criegee Intermediate ketone->criegee + Peroxyacid peroxyacid Peroxyacid (e.g., m-CPBA) ester Cyclopropanol Ester criegee->ester Rearrangement

Caption: The Baeyer-Villiger oxidation of a cyclopropyl ketone to a cyclopropanol ester.

kulinkovich_esterification ester_start Ester cyclopropanol 1-Substituted Cyclopropanol ester_start->cyclopropanol + Grignard, Ti(O-iPr)4 grignard Grignard Reagent catalyst Ti(O-iPr)4 ester_final Cyclopropanol Ester cyclopropanol->ester_final + Acylating Agent acyl_chloride Acyl Chloride / Carboxylic Acid

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Ethyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety, handling, and storage information for ethyl 1-hydroxycyclopropane-1-carboxylate (CAS No: 137682-89-4), a key building block in chemical synthesis and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling and use in experimental settings.

PropertyValueSource(s)
CAS Number 137682-89-4[1][2][3][4]
Molecular Formula C₆H₁₀O₃[1][2][3][4]
Molecular Weight 130.14 g/mol [1][3][4]
Physical Form Liquid[4]
Color Clear light yellow to brown[4]
Boiling Point 78°C at 15 mmHg[3][4]
Refractive Index 1.4400 to 1.4470[3]
Purity ≥90%, ≥97%[2][3][4]
Synonyms 1-(Ethoxycarbonyl)cyclopropan-1-ol, 1-hydroxycyclopropanecarboxylic acid ethyl ester[3][4]

Hazard Identification and Safety

This compound is classified with specific hazards that require careful management in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

While the toxicological properties have not been thoroughly investigated, it is crucial to handle this compound with care, assuming it may have other unknown hazards.[1]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Handle the compound in a well-ventilated area.[1] A chemical fume hood is recommended to control exposure to vapors.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] Respirators must be used in accordance with a respiratory protection program.

The logical workflow for handling this chemical, from preparation to disposal, is outlined below.

prep Preparation & Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Assess risks handling Chemical Handling in Fume Hood ppe->handling Proceed to work storage Store in Designated Area handling->storage After use waste Waste Disposal handling->waste Generate waste decon Decontaminate Work Area & Remove PPE handling->decon Experiment complete storage->handling Retrieve for next use waste->decon After disposal

Caption: General laboratory workflow for handling this compound.

First Aid Measures

In the event of exposure, immediate action is necessary. The following first aid measures should be taken, and a physician should be consulted.[1] Always show the Safety Data Sheet to the attending medical professional.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water.[1]

A decision-making process for first aid is visualized in the diagram below.

cluster_exposure Exposure Event cluster_actions First Aid Response start Exposure Occurs inhalation Move to Fresh Air Provide artificial respiration if needed start->inhalation Inhalation skin Wash with Soap & Water start->skin Skin Contact eye Rinse with Water for 15 min start->eye Eye Contact ingestion Rinse Mouth with Water Do NOT induce vomiting start->ingestion Ingestion consult Consult a Physician inhalation->consult skin->consult eye->consult ingestion->consult

Caption: Decision tree for first aid measures following exposure.

Storage and Stability

Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage temperatures range from room temperature to 2-8°C.[2][4]

  • Stability: The compound is stable under recommended storage conditions.[1]

  • Conditions to Avoid: Avoid exposure to moisture.[1]

  • Incompatible Materials: Keep away from acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

The diagram below illustrates the key storage incompatibilities.

center_node Ethyl 1-hydroxycyclopropane- 1-carboxylate incompatible_materials Incompatible Materials (Avoid Contact) center_node->incompatible_materials acids Acids incompatible_materials->acids acid_chlorides Acid Chlorides incompatible_materials->acid_chlorides acid_anhydrides Acid Anhydrides incompatible_materials->acid_anhydrides oxidizers Oxidizing Agents incompatible_materials->oxidizers

Caption: Storage incompatibility diagram.

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, personal protective equipment should be used.[1]

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the product from entering drains.[1]

  • Cleanup: For liquid spills, absorb with an inert material (e.g., sand, vermiculite). For solid residues, sweep up and shovel.[1] Do not create dust.

  • Collection: Collect the absorbed material and contaminated soil into suitable, closed containers for disposal.[1]

Disposal Considerations
  • Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of as unused product.[1]

Experimental Protocols

Detailed toxicological or safety-related experimental protocols for this compound are not available in the public domain search results. However, based on the provided safety data, a standard operating procedure for a spill response can be outlined.

Protocol: Small-Scale Spill (<100 mL) Cleanup

  • Objective: To safely clean and decontaminate a small spill of this compound in a laboratory setting.

  • Materials:

    • Spill containment kit (absorbent pads or granules, e.g., vermiculite)

    • Two pairs of chemically resistant gloves

    • Safety goggles

    • Lab coat

    • Respirator (if ventilation is poor)

    • Waste disposal bags and container

    • Soap and water

  • Procedure:

    • Alert personnel in the immediate area of the spill.

    • If necessary, evacuate the area. Ensure the area is well-ventilated.

    • Don appropriate PPE: lab coat, safety goggles, and double gloves.

    • Contain the spill by surrounding it with absorbent material from the spill kit.

    • Cover the spill with absorbent material, starting from the outside and working inwards.

    • Allow the absorbent material to fully absorb the liquid.

    • Carefully collect the saturated absorbent material using a scoop or shovel and place it into a labeled hazardous waste bag.

    • Wipe the spill area with a cloth dampened with a suitable solvent (if applicable and safe), followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste bag.

    • Seal the bag and place it in the designated chemical waste container.

    • Remove PPE, placing disposable items in the waste bag. Wash hands thoroughly with soap and water.

    • Document the spill and response in the laboratory safety records.

References

Methodological & Application

Application Notes and Protocols: Ethyl 1-Hydroxycyclopropane-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of ethyl 1-hydroxycyclopropane-1-carboxylate as a versatile building block in modern organic synthesis. The unique strained three-membered ring system, coupled with the hydroxyl and ester functionalities, makes it a valuable precursor for the construction of more complex molecular architectures.

Synthesis of this compound

The preparation of 1-substituted cyclopropanols, such as this compound, is efficiently achieved through the Kulinkovich reaction.[1][2][3] This organotitanium-mediated cyclopropanation of esters provides a direct route to these valuable synthetic intermediates.

Reaction Principle: The Kulinkovich Reaction

The Kulinkovich reaction involves the treatment of an ester with a Grignard reagent (typically with β-hydrogens, like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide.[1][2] The reaction proceeds through the in situ formation of a titanacyclopropane intermediate, which then reacts with the ester to yield the corresponding cyclopropanol derivative.

Kulinkovich_Reaction Kulinkovich Reaction Mechanism ester Ethyl Acetate (Ester) titanacyclopropane Titanacyclopropane Intermediate ester->titanacyclopropane + grignard 2 EtMgBr (Grignard Reagent) grignard->titanacyclopropane + catalyst Ti(O-iPr)4 (Catalyst) catalyst->titanacyclopropane oxatitanacyclopentane Oxatitanacyclopentane Intermediate titanacyclopropane->oxatitanacyclopentane Reaction with Ester product Ethyl 1-hydroxy- cyclopropane-1-carboxylate oxatitanacyclopentane->product Rearrangement & Hydrolysis Ring_Opening Synthesis of γ-Keto Esters start Ethyl 1-hydroxy- cyclopropane-1-carboxylate intermediate Carbocationic Intermediate start->intermediate + Electrophile electrophile Electrophile (e.g., Br+) Lewis Acid product γ-Keto Ester intermediate->product + Nucleophile (Ring Opening) nucleophile Nucleophile (e.g., H2O)

References

Application Notes and Protocols: Reactions of Ethyl 1-Hydroxycyclopropane-1-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-hydroxycyclopropane-1-carboxylate is a unique bifunctional molecule incorporating a strained cyclopropane ring, a tertiary alcohol, and an ester moiety. This combination of functional groups suggests a rich and varied reactivity profile, particularly towards nucleophilic attack. The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, while the ester and hydroxyl groups provide additional sites for chemical modification. Understanding the reactivity of this compound with nucleophiles is crucial for its application as a versatile building block in the synthesis of novel organic molecules, including potential pharmaceutical candidates. The cyclopropane motif is a prevalent feature in numerous biologically active compounds, contributing to their potency and metabolic stability.

This document provides an overview of the expected reaction pathways of this compound with various nucleophiles, based on established principles of organic chemistry and analogies with related systems. Detailed experimental protocols are provided as a starting point for laboratory investigation.

Reaction Pathways

The reactions of this compound with nucleophiles can proceed through several pathways, primarily involving nucleophilic acyl substitution at the ester carbonyl, or ring-opening of the cyclopropane ring. The specific pathway is influenced by the nature of the nucleophile, the reaction conditions (acidic, basic, or neutral), and the presence of catalysts.

reaction_pathways cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Potential Products This compound This compound Amines (R₂NH) Amines (R₂NH) This compound->Amines (R₂NH) Nucleophilic Acyl Substitution This compound->Amines (R₂NH) Ring-Opening (Acid/Lewis Acid Catalysis) Thiols (RSH) Thiols (RSH) This compound->Thiols (RSH) Nucleophilic Acyl Substitution This compound->Thiols (RSH) Ring-Opening (Base Catalysis) Grignard (RMgX) Grignard (RMgX) This compound->Grignard (RMgX) Addition to Ester Hydrides (e.g., LiAlH₄) Hydrides (e.g., LiAlH₄) This compound->Hydrides (e.g., LiAlH₄) Reduction & Ring-Opening Amide Amide Amines (R₂NH)->Amide γ-Keto Ester (Ring-Opening) γ-Keto Ester (Ring-Opening) Amines (R₂NH)->γ-Keto Ester (Ring-Opening) Thioester Thioester Thiols (RSH)->Thioester γ-Thio-α-hydroxy Ester (Ring-Opening) γ-Thio-α-hydroxy Ester (Ring-Opening) Thiols (RSH)->γ-Thio-α-hydroxy Ester (Ring-Opening) Tertiary Alcohol Tertiary Alcohol Grignard (RMgX)->Tertiary Alcohol Diol (Ring-Opening & Reduction) Diol (Ring-Opening & Reduction) Hydrides (e.g., LiAlH₄)->Diol (Ring-Opening & Reduction)

Fig. 1: Potential reaction pathways of this compound with various nucleophiles.

Quantitative Data Summary

Due to a lack of specific literature data for the reactions of this compound with nucleophiles, the following table presents hypothetical yields and reaction conditions based on analogous transformations of similar cyclopropane derivatives and general principles of organic reactivity. These values should be considered as starting points for optimization.

NucleophileReaction TypeProductCatalyst/ConditionsHypothetical Yield (%)
BenzylamineNucleophilic Acyl SubstitutionN-Benzyl-1-hydroxycyclopropane-1-carboxamideHeat70-85
Sodium thiophenoxideRing-OpeningEthyl 4-oxo-4-(phenylthio)butanoateBase (e.g., NaH)60-75
Methylmagnesium bromideNucleophilic Addition2-(1-hydroxycyclopropyl)propan-2-olAnhydrous Ether, 0 °C to rt80-90
Lithium aluminum hydrideReduction & Ring-OpeningPropane-1,3-diolAnhydrous THF, 0 °C to rt75-85

Experimental Protocols

Note: The following protocols are based on analogous reactions and general laboratory procedures. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary to achieve desired outcomes.

Protocol 1: Reaction with an Amine (e.g., Benzylamine) - Nucleophilic Acyl Substitution

This protocol describes the direct amidation of this compound.

Workflow:

workflow_amine Start Start Reactants Mix this compound and Benzylamine Start->Reactants Reaction Heat the mixture (e.g., 80-100 °C) Reactants->Reaction Workup Cool, dilute with EtOAc, wash with aq. HCl and brine Reaction->Workup Purification Dry over Na₂SO₄, concentrate, and purify by chromatography Workup->Purification Product N-Benzyl-1-hydroxycyclopropane -1-carboxamide Purification->Product

Fig. 2: Workflow for the reaction of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound and benzylamine.

  • Equip the flask with a reflux condenser and heat the mixture with stirring in an oil bath at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess benzylamine) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Reaction with a Thiol (e.g., Sodium Thiophenoxide) - Ring-Opening

This protocol describes a potential base-catalyzed ring-opening reaction with a thiol nucleophile to form a γ-keto thioester.

Workflow:

workflow_thiol Start Start Thiophenoxide Prep Prepare Sodium Thiophenoxide (Thiophenol + NaH in THF) Start->Thiophenoxide Prep Reaction Add this compound solution to Thiophenoxide Thiophenoxide Prep->Reaction Quench Quench with saturated aq. NH₄Cl Reaction->Quench Workup Extract with Et₂O, wash with brine Quench->Workup Purification Dry over MgSO₄, concentrate, and purify by chromatography Workup->Purification Product Ethyl 4-oxo-4-(phenylthio)butanoate Purification->Product

Fig. 3: Workflow for the ring-opening reaction with sodium thiophenoxide.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride to the cooled THF.

  • Slowly add thiophenol dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Add the solution of the cyclopropane derivative dropwise to the sodium thiophenoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Reaction with a Grignard Reagent (e.g., Methylmagnesium Bromide) - Nucleophilic Addition

This protocol outlines the reaction with a Grignard reagent, which is expected to add twice to the ester carbonyl to form a tertiary alcohol.

Workflow:

workflow_grignard Start Start Grignard Reaction Add this compound solution to Methylmagnesium Bromide in Et₂O at 0 °C Start->Grignard Reaction Stir Stir at room temperature Grignard Reaction->Stir Quench Quench with saturated aq. NH₄Cl Stir->Quench Workup Extract with Et₂O, wash with brine Quench->Workup Purification Dry over Na₂SO₄, concentrate, and purify by chromatography Workup->Purification Product 2-(1-hydroxycyclopropyl)propan-2-ol Purification->Product

Fig. 4: Workflow for the reaction with methylmagnesium bromide.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 2.5 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the solution of methylmagnesium bromide in diethyl ether and cool to 0 °C.

  • Dissolve this compound in anhydrous diethyl ether.

  • Slowly add the solution of the cyclopropane derivative to the Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its unique combination of functional groups allows for a diverse range of transformations. The protocols provided herein, based on established chemical principles and analogies to related systems, offer a solid foundation for researchers to begin exploring the reactivity of this versatile molecule. Further investigation is warranted to fully elucidate the scope and limitations of its reactions with various nucleophiles, which will undoubtedly expand its utility in the synthesis of complex molecules for applications in medicinal chemistry and materials science.

Application Notes and Protocols for the Preparation of Ethyl 1-Hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in organic synthesis. The featured method is the Kulinkovich reaction, a robust and efficient organotitanium-mediated cyclopropanation of esters. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, a summary of expected yields and reaction parameters is presented in a tabular format for clarity. A graphical representation of the experimental workflow is also included to facilitate understanding.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds. Its unique strained ring system and functional groups make it a versatile precursor for a range of chemical transformations. The Kulinkovich reaction offers a direct and high-yielding route to this compound from readily available starting materials. The reaction utilizes a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide, to perform a double alkylation on a carbonyl substrate.[1][2] In this protocol, we detail the application of the Kulinkovich reaction to diethyl carbonate for the preparation of the title compound.

Data Presentation

ParameterValueReference
Starting Material Diethyl CarbonateAdapted from general Kulinkovich reaction principles
Grignard Reagent Ethylmagnesium Bromide (EtMgBr)[1][3]
Titanium Catalyst Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)[1][2][3]
Solvent Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)[1]
Reaction Temperature 0 °C to room temperature[4]
Stoichiometry (Ester:Grignard:Ti) 1 : 2.2 : 0.1 (catalytic)Adapted from general protocols
Typical Yield 60-80% (expected)Based on similar reactions
Purification Method Column Chromatography[4]

Experimental Protocol

Materials:

  • Diethyl carbonate

  • Ethylmagnesium bromide solution (e.g., 3.0 M in Et₂O)

  • Titanium(IV) isopropoxide

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

1. Reaction Setup: a. Under an inert atmosphere of nitrogen or argon, add anhydrous diethyl ether (or THF) to a clean, dry round-bottom flask equipped with a magnetic stir bar. b. To the solvent, add diethyl carbonate (1.0 equivalent). c. Add titanium(IV) isopropoxide (0.1 equivalents) to the solution and stir.

2. Grignard Reagent Addition: a. Cool the reaction mixture to 0 °C using an ice bath. b. Slowly add the ethylmagnesium bromide solution (2.2 equivalents) dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Reaction Quench and Workup: a. Upon completion, cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. c. Allow the mixture to warm to room temperature and stir until the dark titanium salts precipitate. d. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with diethyl ether. e. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

4. Purification: a. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. b. Purify the resulting crude oil by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Diethyl Carbonate + Ti(O-i-Pr)4 in Et2O grignard Add EtMgBr at 0°C start->grignard 1. Reagent Addition react Stir at Room Temperature grignard->react 2. Reaction quench Quench with aq. NH4Cl react->quench 3. Quenching filter Filter through Celite quench->filter extract Aqueous Wash filter->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate 4. Isolation chromatography Column Chromatography concentrate->chromatography product Ethyl 1-Hydroxycyclopropane- 1-carboxylate chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Ethyl 1-Hydroxycyclopropane-1-Carboxylate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-hydroxycyclopropane-1-carboxylate is a cyclopropane derivative with potential applications in agrochemical development, particularly in the realm of plant growth regulation. While direct applications of this specific compound as a commercial agrochemical are not extensively documented, its structural similarity to key molecules in the ethylene biosynthesis pathway suggests its potential as a modulator of plant growth and development. Ethylene is a gaseous plant hormone that influences a wide array of physiological processes, including germination, growth, fruit ripening, and senescence. Compounds that interfere with ethylene biosynthesis or signaling are valuable tools in agriculture for controlling these processes.

These application notes provide a framework for investigating the potential of this compound as a plant growth regulator. The protocols detailed below are designed to assess its effects on the ethylene biosynthesis and response pathways.

Hypothesized Mechanism of Action

Based on its structure, this compound is hypothesized to act as an antagonist or precursor to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene. It may compete with ACC for binding to ACC oxidase, the enzyme responsible for converting ACC to ethylene, thereby inhibiting ethylene production. Alternatively, it could be metabolized within the plant to a compound that has ethylene-like activity or inhibits ethylene signaling.

Ethylene Biosynthesis and Signaling Pathway

Ethylene_Pathway cluster_inhibition Potential Inhibition Inhibitor Ethyl 1-hydroxycyclopropane -1-carboxylate ACC ACC Inhibitor->ACC May compete with ACC

Data Presentation: Summary of Potential Effects

The following table summarizes the expected outcomes if this compound acts as an ethylene inhibitor. These are hypothetical values and would need to be determined experimentally.

BioassayParameter MeasuredExpected Effect of Ethylene Inhibitor
Triple Response AssayHypocotyl length, root length, apical hook angleIncreased length, reduced angle
Ethylene QuantificationEthylene production (pmol/g/h)Decreased production
Leaf Senescence AssayChlorophyll content, days to senescenceHigher content, delayed senescence
ACC Oxidase ActivityIn vitro ethylene production (nmol/mg protein/h)Decreased activity

Experimental Protocols

The following protocols are designed to screen and characterize the effects of this compound on ethylene-related processes in plants. Arabidopsis thaliana is a model organism for these assays due to its rapid life cycle and well-characterized genetics.

Protocol 1: Triple Response Bioassay for Ethylene Response

This assay is a classic method to screen for compounds that affect ethylene signaling or biosynthesis. Etiolated (dark-grown) dicot seedlings exhibit a characteristic "triple response" when exposed to ethylene: inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[1]

Triple_Response_Workflow cluster_prep Preparation cluster_growth Growth Conditions cluster_analysis Analysis Sterilize Surface sterilize Arabidopsis seeds Plating Plate seeds on MS agar with varying concentrations of test compound Sterilize->Plating Cold Stratify at 4°C for 2-4 days Plating->Cold Dark Incubate in the dark at 22-24°C for 3-4 days Cold->Dark Image Image seedlings Dark->Image Measure Measure hypocotyl length, root length, and apical hook angle Image->Measure Analyze Perform dose-response analysis Measure->Analyze

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Petri dishes

  • This compound

  • ACC (1-aminocyclopropane-1-carboxylic acid) as a positive control for ethylene response

  • Aminoethoxyvinylglycine (AVG) as a positive control for ethylene inhibition

  • Ethanol or DMSO for dissolving the test compound

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Media Preparation: Prepare MS agar medium (0.8% agar, 1% sucrose) and autoclave. Cool to 50-60°C.

  • Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Add the stock solution to the molten MS medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare plates with solvent only (vehicle control), 10 µM ACC (positive control), and 10 µM AVG (inhibition control).

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and plate them on the prepared media.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Incubation: Wrap the plates in aluminum foil and incubate them in the dark at 22-24°C for 3-4 days.

  • Data Collection: After the incubation period, photograph the etiolated seedlings.

  • Analysis: Using image analysis software, measure the length of the hypocotyl and root, and the angle of the apical hook for at least 20 seedlings per treatment.[2]

  • Dose-Response Curve: Plot the measured parameters against the concentration of the test compound to generate a dose-response curve.

Protocol 2: Quantification of Ethylene Production by Gas Chromatography

This protocol measures the amount of ethylene produced by plant tissue treated with the test compound. A reduction in ethylene production would indicate an inhibitory effect on its biosynthesis.[3][4]

GC_Workflow cluster_treatment Sample Treatment cluster_collection Ethylene Collection cluster_analysis GC Analysis Tissue Collect plant tissue (e.g., leaf discs) Incubate Incubate in liquid MS medium with test compound Tissue->Incubate Seal Seal vials and incubate in the light for 2-4 hours Incubate->Seal Headspace Collect headspace gas with a gas-tight syringe Seal->Headspace Inject Inject sample into Gas Chromatograph (GC) Headspace->Inject Quantify Quantify ethylene peak area against a standard curve Inject->Quantify Normalize Normalize to tissue fresh weight Quantify->Normalize

Materials:

  • Plant tissue (e.g., leaf discs from 3-4 week old Arabidopsis or tomato plants)

  • Gas-tight vials with septa (e.g., 4 mL)

  • Liquid MS medium

  • This compound

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-based PLOT column)

  • Certified ethylene standard gas

  • Gas-tight syringes

Procedure:

  • Sample Preparation: Excised plant tissue (e.g., leaf discs) of a known fresh weight is placed in gas-tight vials containing liquid MS medium.

  • Treatment: Add this compound to the vials to achieve the desired final concentrations. Include a vehicle control.

  • Incubation: Seal the vials and incubate under light at a constant temperature (e.g., 22-24°C) for a defined period (e.g., 2-4 hours) to allow ethylene to accumulate in the headspace.

  • Gas Sampling: Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from each vial.

  • GC Analysis: Inject the gas sample into the GC. The GC conditions should be optimized for ethylene separation and detection. A typical setup might involve an oven temperature of 80-100°C, an injector temperature of 150°C, and a detector temperature of 200°C.

  • Quantification: Create a standard curve by injecting known concentrations of the ethylene standard gas. Quantify the ethylene concentration in the samples by comparing the peak areas to the standard curve.

  • Normalization: Express the results as pmol of ethylene produced per gram of fresh weight per hour.

Protocol 3: In Vitro ACC Oxidase (ACO) Activity Assay

This assay directly measures the effect of the test compound on the enzymatic activity of ACC oxidase. This can help determine if the compound is a direct inhibitor of this key enzyme in the ethylene biosynthesis pathway. Recombinant ACO can be expressed and purified from E. coli.[5][6]

Materials:

  • Purified recombinant ACC oxidase

  • Assay buffer (e.g., 50 mM MOPS, pH 7.2, 10% glycerol, 30 mM sodium ascorbate, 0.1 mM FeSO₄, 20 mM NaHCO₃)

  • ACC solution

  • This compound

  • Gas-tight vials with septa

  • Gas chromatograph

Procedure:

  • Reaction Setup: In a gas-tight vial, combine the assay buffer, ACC solution, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified ACC oxidase.

  • Incubation: Seal the vials and incubate at a controlled temperature (e.g., 30°C) with shaking for a specific time (e.g., 30-60 minutes).

  • Ethylene Measurement: Stop the reaction (e.g., by adding a quenching agent or by flash freezing) and measure the ethylene produced in the headspace using gas chromatography as described in Protocol 2.

  • Data Analysis: Calculate the enzyme activity (e.g., in nmol ethylene/mg protein/h) for each concentration of the test compound. Determine the IC₅₀ value if significant inhibition is observed.

Conclusion

The provided application notes and protocols offer a comprehensive approach to evaluating the potential of this compound as a novel agrochemical for plant growth regulation. By systematically assessing its impact on the ethylene pathway through established bioassays, researchers can elucidate its mechanism of action and determine its efficacy. These investigations could pave the way for the development of new tools for managing plant growth and improving agricultural productivity.

References

Application Note: Acid-Catalyzed Ring Opening of Ethyl 1-Hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the acid-catalyzed ring-opening rearrangement of ethyl 1-hydroxycyclopropane-1-carboxylate to ethyl 2-oxobutanoate. This procedure is relevant for researchers in organic synthesis, medicinal chemistry, and drug development requiring access to functionalized ketoesters. The protocol includes reagent specifications, reaction setup, workup, purification, and characterization, along with a summary of expected yields and purity.

Introduction

Cyclopropanol derivatives are versatile synthetic intermediates, prone to ring-opening reactions due to their inherent ring strain.[1] The ring opening of these compounds can be achieved under various conditions, including acid-catalysis, base-catalysis, and transition metal-catalysis, to afford a range of valuable carbonyl compounds.[1][2] Acid-catalyzed rearrangement of 1-hydroxycyclopropane carboxylates, in particular, provides a direct route to β-keto esters, which are important building blocks in the synthesis of more complex molecules. This protocol details a reliable method for the conversion of this compound to ethyl 2-oxobutanoate using a protic acid catalyst.

Experimental Protocol

Materials and Equipment
  • This compound (≥98% purity)

  • Sulfuric acid (H₂SO₄, concentrated, 98%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

  • NMR spectrometer

  • FT-IR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 38.4 mmol).

  • Dissolve the starting material in 40 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Acid Addition: While stirring vigorously, add concentrated sulfuric acid (0.2 mL, 3.84 mmol, 0.1 eq.) dropwise via a dropping funnel over a period of 5 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10:1 hexanes/ethyl acetate) to afford pure ethyl 2-oxobutanoate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Starting MaterialThis compound
ProductEthyl 2-oxobutanoate
CatalystSulfuric Acid (0.1 eq.)
SolventDichloromethane
Reaction Temperature0 °C
Reaction Time2-4 hours
Yield85-92%
Purity (post-column)>98%

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Purification & Analysis start Dissolve Reactant in Solvent cool Cool to 0 °C start->cool add_catalyst Add Sulfuric Acid cool->add_catalyst react Stir at 0 °C add_catalyst->react quench Quench with NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Spectroscopic Analysis purify->characterize

Caption: Experimental workflow for the synthesis of ethyl 2-oxobutanoate.

Signaling Pathway of Reaction Mechanism

reaction_mechanism reactant Ethyl 1-hydroxy- cyclopropane-1-carboxylate protonation Protonation of Hydroxyl Group reactant->protonation H⁺ intermediate Oxonium Ion Intermediate protonation->intermediate ring_opening Concerted Ring Opening and Rearrangement intermediate->ring_opening -H₂O product Ethyl 2-oxobutanoate ring_opening->product

Caption: Proposed mechanism for the acid-catalyzed ring opening.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a well-ventilated fume hood. It is highly corrosive and can cause severe burns.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching of the acid with sodium bicarbonate is an exothermic reaction that releases carbon dioxide gas. Perform this step slowly and with caution to avoid excessive foaming and pressure buildup.

Conclusion

This application note provides a robust and reproducible protocol for the acid-catalyzed ring-opening of this compound. The procedure is high-yielding and provides a straightforward method for the synthesis of ethyl 2-oxobutanoate, a valuable intermediate for further synthetic transformations. The detailed steps and safety precautions outlined are intended to ensure the successful and safe execution of this chemical transformation in a research setting.

References

Application Notes and Protocols for the Purification of Crude Ethyl 1-Hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude ethyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in organic synthesis. The following sections outline common purification techniques, including liquid-liquid extraction, column chromatography, vacuum distillation, and recrystallization.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is crucial for the success of subsequent synthetic steps. Crude reaction mixtures typically contain the desired product along with unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation. This document provides detailed protocols for the most common and effective purification techniques.

General Considerations and Potential Impurities

The synthesis of this compound can be achieved through various routes, each potentially introducing different impurities. For instance, in a Simmons-Smith type reaction, impurities could arise from side reactions of the zinc carbenoid[1][2][3]. Reactions involving diazomethane may also lead to specific byproducts[4][5][6]. A thorough understanding of the synthetic route employed is beneficial for selecting the most appropriate purification strategy. Common impurities may include starting materials, polymeric material, and isomers.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and to guide the choice of purification method[7][8][9][10].

Physical Properties of this compound

A summary of the key physical properties of the target compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀O₃[11]
Molecular Weight 130.14 g/mol [11]
Appearance Clear light yellow to brown liquid[12]
Boiling Point 78 °C at 15 mmHg[12]
Purity (Commercial) 90%, 97%, 98%[1][11][13][14]

Purification Protocols

The following diagram illustrates a general workflow for the purification of crude this compound. The specific sequence and combination of techniques will depend on the initial purity of the crude material.

Purification_Workflow crude Crude Product extraction Liquid-Liquid Extraction crude->extraction Initial Work-up drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography For complex mixtures distillation Vacuum Distillation concentration->distillation For volatile impurities recrystallization Recrystallization concentration->recrystallization If solid pure_product Pure Product chromatography->pure_product distillation->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Liquid-Liquid Extraction

This technique is typically the first step in the work-up of a reaction mixture to separate the desired product from water-soluble impurities.

Liquid_Liquid_Extraction cluster_0 Step 1: Dissolution cluster_1 Step 2: Separation cluster_2 Step 3: Washing cluster_3 Step 4: Collection dissolve Dissolve crude product in organic solvent (e.g., ethyl acetate) and water. separate Transfer to separatory funnel. Shake and allow layers to separate. dissolve->separate aq_layer Aqueous Layer (impurities) org_layer Organic Layer (product) wash Wash organic layer with brine to remove residual water. separate->wash collect Collect the organic layer. wash->collect

Caption: Principle of liquid-liquid extraction.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate, and water.

  • Separation: Transfer the mixture to a separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection of Organic Layer: Drain the lower aqueous layer. Collect the upper organic layer containing the product.

  • Washing: Return the organic layer to the separatory funnel and wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase chromatography on silica gel is generally effective.

Column_Chromatography column Solvent (Mobile Phase) Crude Sample Sand Silica Gel (Stationary Phase) Sand Stopcock collection Collection of Fractions column:f5->collection Elution

Caption: Setup for column chromatography.

Protocol:

  • Column Packing: Prepare a glass column packed with silica gel (200-300 mesh) as the stationary phase, using a slurry of the silica gel in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable mobile phase. A gradient of ethyl acetate in hexanes (or petroleum ether) is often effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate).

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Vacuum Distillation

Given its boiling point of 78 °C at 15 mmHg, vacuum distillation is an excellent method for purifying this compound, especially for removing non-volatile or high-boiling impurities.[12]

Vacuum_Distillation cluster_setup Vacuum Distillation Apparatus A Heating Mantle with Stirrer B Distilling Flask (with crude product) A->B C Distillation Head with Thermometer B->C D Condenser C->D E Receiving Flask D->E H Cold Water In D->H I Cold Water Out D->I F Vacuum Adapter E->F G To Vacuum Source F->G

Caption: Setup for vacuum distillation.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the diagram. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease. Use a stir bar in the distilling flask for smooth boiling.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 15 mmHg).

  • Heating: Begin heating the distilling flask gently with a heating mantle.

  • Distillation: The product will begin to boil and distill when the vapor temperature reaches approximately 78 °C at 15 mmHg. Collect the distillate in the receiving flask.

  • Fraction Collection: It is advisable to collect the distillate in at least three fractions: a forerun (lower boiling impurities), the main fraction (pure product), and a tail fraction (higher boiling impurities).

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Recrystallization

If the crude product is a solid or can be induced to solidify, recrystallization can be a highly effective purification technique for achieving high purity. The key is to find a suitable solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.

Protocol for Solvent Screening:

  • Place a small amount of the crude product into several test tubes.

  • Add a small amount of a different solvent to each test tube. Good starting points for esters include ethanol, acetone, ethyl acetate, and solvent pairs like n-hexane/ethyl acetate or n-hexane/acetone[15].

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube. If the compound dissolves when hot, the solvent is a good candidate.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath. If crystals form, the solvent is suitable for recrystallization.

General Recrystallization Protocol:

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Comparison of Purification Techniques

The following table provides a comparison of the purification techniques described above.

TechniquePrincipleAdvantagesDisadvantagesExpected PurityExpected Yield
Liquid-Liquid Extraction Partitioning of a solute between two immiscible liquid phases.Fast, simple, and effective for initial work-up.Limited to separating compounds with significantly different solubilities in the two phases.Low to ModerateHigh
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.Highly effective for separating complex mixtures and compounds with similar polarities.Can be time-consuming, requires larger volumes of solvent, and may result in product loss on the column.High to Very HighModerate to High
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Excellent for separating volatile compounds from non-volatile impurities. Protects thermally sensitive compounds.Requires a vacuum-tight system. Not effective for separating compounds with very close boiling points.HighHigh
Recrystallization Purification of a solid based on differences in solubility in a given solvent at different temperatures.Can yield very high purity product. Relatively simple and inexpensive.Requires the compound to be a solid. Finding a suitable solvent can be trial-and-error. Yield can be compromised by the solubility of the product in the cold solvent.Very HighModerate to High

Disclaimer: The expected purity and yield are estimates and can vary significantly depending on the initial purity of the crude material and the specific experimental conditions.

References

Application Notes and Protocols for the Quantification of Ethyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of ethyl 1-hydroxycyclopropane-1-carboxylate. Due to a lack of standardized and publicly available methods for this specific analyte, the following protocols are based on established principles of analytical chemistry and are intended to serve as a comprehensive starting point for method development and validation. The methods described include High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide includes detailed experimental procedures, illustrative quantitative data, and visual workflows to aid researchers in establishing robust analytical methodologies.

Introduction

This compound is a chemical compound of interest in various fields, including organic synthesis and pharmaceutical development. Accurate and precise quantification of this molecule is essential for reaction monitoring, purity assessment, and quality control. These application notes provide a framework for developing and implementing reliable analytical methods for its quantification.

Analytical Methods Overview

Two primary analytical techniques are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation of volatile compounds, offering high sensitivity and specificity. Derivatization may be required to improve the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

Principle

This method separates this compound from other components in a sample mixture using reverse-phase HPLC. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.

Experimental Protocol

3.2.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1%)

  • Sample diluent: 50:50 (v/v) Acetonitrile:Water

3.2.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3.2.3. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 minutes

3.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3.2.5. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve using a linear regression model.

Illustrative Quantitative Data
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

HPLC-UV Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject separation C18 Reverse-Phase Separation hplc->separation detection UV Detection at 210 nm separation->detection data Data Acquisition and Processing detection->data quant Quantification data->quant

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

This method involves the separation of this compound using gas chromatography. The hydroxyl group is first derivatized to increase volatility and thermal stability. The analyte is then detected and quantified by mass spectrometry, which provides high selectivity and sensitivity.

Experimental Protocol

4.2.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Internal Standard (IS), e.g., Tetradecane

4.2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

4.2.3. GC-MS Conditions

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) To be determined from the mass spectrum of the derivatized analyte
Qualifier Ions (m/z) To be determined from the mass spectrum of the derivatized analyte

4.2.4. Derivatization, Standard, and Sample Preparation

  • Derivatization Procedure: To 100 µL of the sample or standard solution in ethyl acetate, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using ethyl acetate as the solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Tetradecane) in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards containing the analyte and a fixed concentration of the internal standard. Perform the derivatization procedure on each standard.

  • Sample Preparation: Dissolve the sample in ethyl acetate, add the internal standard, and perform the derivatization procedure.

4.2.5. Data Analysis

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Calculate the concentration of the derivatized analyte in the samples using this calibration curve.

Illustrative Quantitative Data
ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

GC-MS Experimental Workflow

GCMS_Workflow prep Sample and Standard Preparation deriv Derivatization with BSTFA prep->deriv gcms GC-MS System deriv->gcms Inject separation Capillary GC Separation gcms->separation detection Mass Spectrometric Detection (SIM) separation->detection data Data Acquisition and Processing detection->data quant Quantification data->quant

Caption: Workflow for the quantification of this compound by GC-MS.

Method Validation Recommendations

For use in regulated environments, the chosen analytical method should be fully validated according to ICH Q2(R1) guidelines or equivalent. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-UV and GC-MS methods outlined in these application notes provide a solid foundation for the quantitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Researchers are encouraged to use these protocols as a starting point and to perform appropriate method development and validation to ensure the reliability of their results.

Application Notes and Protocols for the Derivatization of Ethyl 1-Hydroxycyclopropane-1-carboxylate for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane rings are valuable structural motifs in medicinal chemistry, known for enhancing the metabolic stability, potency, and binding affinity of drug candidates.[1][2] Ethyl 1-hydroxycyclopropane-1-carboxylate is a versatile building block that offers multiple points for derivatization, namely at the hydroxyl and ester functionalities. This allows for the generation of diverse chemical libraries for screening in various bioassays. These application notes provide detailed protocols for the synthesis of amide and ether derivatives of this compound and for their subsequent evaluation in antimicrobial bioassays.

Derivatization Strategies

The primary sites for derivatization on this compound are the tertiary hydroxyl group and the ethyl ester. The hydroxyl group can be converted to an ether or an ester, while the ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form amides.

Workflow for Derivatization and Bioassay:

Derivatization_Workflow cluster_synthesis Derivatization cluster_bioassay Bioassay Start Ethyl 1-hydroxycyclopropane- 1-carboxylate Hydrolysis Hydrolysis Start->Hydrolysis Etherification Etherification Start->Etherification Carboxylic_Acid 1-Hydroxycyclopropane- 1-carboxylic acid Hydrolysis->Carboxylic_Acid Amidation Amidation Amide_Derivatives Amide Derivatives Amidation->Amide_Derivatives Ether_Derivatives Ether Derivatives Etherification->Ether_Derivatives Screening Antimicrobial Screening Amide_Derivatives->Screening Ether_Derivatives->Screening Carboxylic_Acid->Amidation Data MIC/IC50 Determination Screening->Data Signaling_Pathway cluster_pathway Cellular Signaling Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Derivative Cyclopropane Derivative Derivative->Kinase2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-Hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 1-hydroxycyclopropane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prominent method for synthesizing this compound is the Kulinkovich reaction.[1][2][3][4][5] This organometallic transformation utilizes a Grignard reagent (typically ethylmagnesium bromide) and a titanium(IV) alkoxide catalyst (like titanium(IV) isopropoxide) to convert an ester to a cyclopropanol.[1][2][4][5] Another reported method involves the diazotization of an amino ester precursor, such as 1-aminocyclopropyl formate, using sodium nitrite and sulfuric acid, followed by esterification.[6]

Q2: What are the key factors influencing the yield of the Kulinkovich reaction for this synthesis?

A2: Several factors can significantly impact the yield of the Kulinkovich reaction:

  • Purity and reactivity of the Grignard reagent: The quality of the Grignard reagent is crucial. It should be freshly prepared or properly stored to ensure high reactivity.

  • Stoichiometry of reagents: The ratio of the Grignard reagent to the ester and the titanium catalyst is a critical parameter that needs to be optimized. Typically, an excess of the Grignard reagent is used.[2]

  • Reaction temperature: The temperature needs to be carefully controlled throughout the reaction, especially during the addition of the Grignard reagent.

  • Choice of solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used. The choice of solvent can influence the solubility of intermediates and the reaction rate.[1]

  • Absence of water and air: The reaction is highly sensitive to moisture and oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

Q3: What are the potential side reactions in the synthesis of this compound?

A3: In the Kulinkovich reaction, a notable side reaction is the formation of ethene and ethane gas as byproducts from the β-hydride elimination of the dialkyltitanium species.[4][5] If the starting ester is enolizable, competing deprotonation can occur, reducing the yield of the desired cyclopropanol.[2] Additionally, incomplete reaction or the formation of other alkylated products can occur if the reaction conditions are not optimal.

Q4: How can I purify the final product, this compound?

A4: After quenching the reaction, an aqueous workup is typically performed. The product is then extracted into an organic solvent. Purification is commonly achieved through flash column chromatography on silica gel. Distillation under reduced pressure can also be used for purification.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive Grignard reagent.Use freshly prepared or titrated Grignard reagent. Ensure it is not exposed to air or moisture.
Presence of moisture or air in the reaction setup.Thoroughly dry all glassware and purge the system with an inert gas (argon or nitrogen) before and during the reaction. Use anhydrous solvents.
Incorrect stoichiometry of reagents.Carefully measure and dispense all reagents. Optimize the molar ratio of Grignard reagent to the ester and titanium catalyst. An excess of the Grignard reagent is generally required.[2]
Low reaction temperature.Ensure the reaction is performed at the optimal temperature. For the Kulinkovich reaction, the addition of the Grignard reagent is often done at a low temperature, followed by warming to room temperature.[4]
Presence of Unreacted Starting Material Insufficient amount of Grignard reagent.Increase the equivalents of the Grignard reagent.
Short reaction time.Increase the reaction time to allow for complete conversion. Monitor the reaction progress using techniques like TLC or GC.
Deactivation of the catalyst.Ensure the titanium catalyst is of high quality and handled under inert conditions.
Formation of Significant Side Products Reaction temperature is too high.Maintain a controlled, lower temperature during the addition of the Grignard reagent to minimize side reactions.
Presence of impurities in starting materials.Use purified starting materials.
Non-optimal solvent.Experiment with different anhydrous ethereal solvents like THF or diethyl ether to see if it improves the reaction selectivity.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Kulinkovich reaction, which can be adapted for the synthesis of this compound.

Parameter Value/Condition Reference
Titanium Catalyst Ti(Oi-Pr)₄ or ClTi(Oi-Pr)₃[1][4]
Grignard Reagent Ethylmagnesium bromide (EtMgBr)[2][4]
Molar Ratio (Ester:Ti Catalyst:Grignard) 1 : 0.1-1.2 : 2.2-3.0 (approximate)[2]
Solvent Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)[1]
Temperature 0 °C to room temperature[4]
Reaction Time 1 - 12 hours[4][6]

Experimental Protocols

Key Experiment: Synthesis of this compound via the Kulinkovich Reaction

This protocol is a generalized procedure based on the principles of the Kulinkovich reaction.[1][2][4][5]

Materials:

  • Ethyl acrylate (or other suitable ester precursor)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Ethylmagnesium bromide (EtMgBr) in THF (e.g., 1.0 M solution)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add the titanium(IV) isopropoxide to a solution of the starting ester in anhydrous diethyl ether or THF at room temperature in a flame-dried flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the ethylmagnesium bromide solution dropwise to the cooled mixture with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.

Visualizations

Kulinkovich_Reaction_Mechanism ester Ethyl Acrylate (Ester) oxatitanacyclopentane Oxatitanacyclopentane Intermediate ester->oxatitanacyclopentane Coordination & Insertion grignard 2 EtMgBr (Grignard Reagent) diethyl_ti Et2Ti(OiPr)2 grignard->diethyl_ti Transmetalation ti_alkoxide Ti(OiPr)4 (Titanium Alkoxide) ti_alkoxide->diethyl_ti titanacyclopropane Titanacyclopropane Intermediate diethyl_ti->titanacyclopropane β-hydride elimination ethane Ethane diethyl_ti->ethane titanacyclopropane->oxatitanacyclopentane ketone_intermediate β-Titanio Ketone Intermediate oxatitanacyclopentane->ketone_intermediate Rearrangement product_alkoxide Magnesium Alkoxide of Product ketone_intermediate->product_alkoxide Intramolecular Cyclization product Ethyl 1-Hydroxycyclopropane- 1-carboxylate product_alkoxide->product Aqueous Workup

Caption: Reaction mechanism of the Kulinkovich synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_reagents Check Reagent Quality (Grignard, Solvent, Catalyst) check_yield->check_reagents Yes troubleshoot_impurities Significant Impurities? check_yield->troubleshoot_impurities No check_conditions Verify Reaction Conditions (Inert atmosphere, Temp.) check_reagents->check_conditions check_stoichiometry Review Stoichiometry check_conditions->check_stoichiometry optimize Optimize Reaction Parameters (Time, Temp., Concentration) check_stoichiometry->optimize optimize->start Re-run success Successful Synthesis troubleshoot_impurities->success No purification Optimize Purification (Chromatography, Distillation) troubleshoot_impurities->purification Yes analyze_side_products Analyze Side Products (NMR, GC-MS) to Identify Reaction Issues purification->analyze_side_products analyze_side_products->optimize

Caption: A workflow for troubleshooting the synthesis of this compound.

References

identification of side products in ethyl 1-hydroxycyclopropane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is the Kulinkovich reaction.[1][2] This organometallic transformation involves reacting an ester, in this case, ethyl pyruvate, with a Grignard reagent (typically ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide (Ti(O-iPr)₄).[1][2][3] The reaction generates a titanacyclopropane intermediate in situ, which then acts as a 1,2-dicarbanion equivalent to perform a double alkylation on the ester, forming the cyclopropanol ring.[3][4]

Q2: My reaction yield is low. What are the most common causes?

A2: Low yields in this synthesis are often traced back to several critical factors:

  • Moisture: The Grignard reagent (EtMgBr) and the titanium catalyst are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and all solvents and reagents must be anhydrous.[5]

  • Reagent Quality: The quality of the Grignard reagent is paramount. Ensure it is freshly prepared or properly titrated. The titanium catalyst should also be of high purity.

  • Incorrect Stoichiometry: The reaction typically requires at least two equivalents of the Grignard reagent relative to the ester to generate the active titanium intermediate.[3][6] Using incorrect ratios can halt the catalytic cycle or promote side reactions.

  • Reaction Temperature: Temperature control is crucial for managing the reaction rate and minimizing side product formation.[3] The addition of the Grignard reagent is often performed at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.[7]

Q3: My NMR spectrum shows unexpected peaks. What are the likely side products?

A3: The most common side product when using ethyl pyruvate as a substrate is ethyl lactate . This occurs from the simple reduction of the ketone functionality by the reaction intermediates. Another potential, though less common, side product is ethyl cyclopropanecarboxylate , arising from over-reduction or alternative reaction pathways. Distinguishing these from your desired product by ¹H NMR is critical.

Troubleshooting Guide: Side Product Identification

An unexpected ¹H NMR spectrum can be confusing. The primary challenge is differentiating the target molecule from the ethyl lactate reduction product.

¹H NMR Spectral Data for Identification

Below is a table summarizing the expected ¹H NMR chemical shifts for the desired product and the primary side product, ethyl lactate. Note that the shifts for the target product's cyclopropyl protons are estimated based on the spectrum of the parent carboxylic acid.[8]

Compound NameStructureEthyl Group (CH₂)Ethyl Group (CH₃)Methyl Group (on ring/chain)Cyclopropyl Protons (CH₂)OH Proton
This compound (Target) Target Molecule Structure~4.2 ppm (q)~1.3 ppm (t)~1.5 ppm (s)~0.9-1.2 ppm (m)Broad (s)
Ethyl Lactate (Side Product) Ethyl Lactate Structure~4.2 ppm (q)~1.3 ppm (t)~1.4 ppm (d)N/ABroad (s)

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃)

Key Diagnostic Signals:

  • Cyclopropyl Protons: The key indicator of your target product is the presence of multiplets in the upfield region (~0.9-1.2 ppm), corresponding to the four protons on the cyclopropane ring.[8]

  • Methyl Group: In the target product, the methyl group attached to the quaternary center C1 of the ring appears as a singlet around 1.5 ppm. In ethyl lactate, the corresponding methyl group is a doublet around 1.4 ppm due to coupling with the adjacent CH proton.[9]

  • Absence of CH Quintet: Ethyl lactate will show a characteristic quintet (or quartet of doublets) for the CH proton around 4.2-4.3 ppm. This signal will be absent if your product is pure.

Troubleshooting Unwanted Product Formation

This flowchart provides a logical sequence for diagnosing and resolving issues related to side product formation.

G start High Percentage of Side Product (e.g., Ethyl Lactate) in Crude NMR check_moisture 1. Review Anhydrous Technique start->check_moisture Is moisture contamination possible? check_grignard 2. Verify Grignard Reagent check_temp 3. Check Temperature Control check_moisture->check_grignard No sol_moisture Solution: - Flame-dry all glassware under vacuum. - Use freshly distilled anhydrous solvents (e.g., THF, Et₂O). - Ensure reagents are from sealed bottles. check_moisture->sol_moisture Yes check_grignard->check_temp No sol_grignard Solution: - Prepare Grignard reagent fresh or titrate before use (e.g., with salicylaldehyde phenylhydrazone). - Ensure Mg turnings were properly activated. check_grignard->sol_grignard Yes sol_temp Solution: - Add Grignard reagent dropwise at 0 °C to dissipate heat. - Maintain consistent temperature during the addition and stirring phases. check_temp->sol_temp Yes result Improved Ratio of Desired Product sol_moisture->result sol_grignard->result sol_temp->result

Fig. 1: Troubleshooting flowchart for minimizing side product formation.

Experimental Protocols

General Protocol for Kulinkovich Reaction

This protocol is adapted from established procedures for the Kulinkovich reaction.[7] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

1. Reagent Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet, place the substrate, ethyl pyruvate (1.0 equiv).

  • Dissolve the substrate in anhydrous diethyl ether or THF.

  • In a separate flask, prepare a solution of the titanium catalyst, e.g., Ti(O-iPr)₄ (0.2 - 1.0 equiv) or ClTi(O-iPr)₃ (1.0 equiv), in the same anhydrous solvent.

2. Reaction Execution:

  • Cool the substrate solution to 0 °C in an ice bath.

  • Add the titanium catalyst solution to the stirred substrate solution.

  • Add ethylmagnesium bromide (EtMgBr, ~2.2-2.5 equiv, as a solution in THF or Et₂O) dropwise via the dropping funnel over 1-1.5 hours, maintaining the internal temperature at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

3. Workup and Purification:

  • Cool the reaction mixture back to 0 °C.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Allow the mixture to stir for 30 minutes, during which a precipitate may form.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis from setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Dry Glassware setup Combine Substrate & Catalyst at 0 °C prep_glass->setup prep_reagents Prepare Anhydrous Reagents & Solvents prep_reagents->setup addition Dropwise Addition of EtMgBr setup->addition stir Stir & Warm to Room Temp addition->stir quench Quench with aq. NH₄Cl stir->quench extract Filter & Extract with EtOAc quench->extract purify Column Chromatography extract->purify analysis NMR, MS, IR purify->analysis

Fig. 2: Step-by-step workflow for the synthesis and analysis.

References

Technical Support Center: Ethyl 1-Hydroxycyclopropane-1-carboxylate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ethyl 1-hydroxycyclopropane-1-carboxylate in various experimental settings. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the solvent, pH, and temperature of the solution. As an ester, it is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The presence of the 1-hydroxy group and the strained cyclopropane ring introduces unique stability characteristics.

Q2: How does the stability of this compound compare to other esters?

Q3: What are the expected degradation pathways for this compound?

A3: The two primary degradation pathways are ester hydrolysis and ring-opening of the cyclopropanol moiety.

  • Ester Hydrolysis: This can occur under both acidic and basic conditions, yielding 1-hydroxycyclopropane-1-carboxylic acid and ethanol.

  • Ring-Opening: The strained cyclopropanol ring can undergo cleavage, particularly under acidic conditions or in the presence of certain metals, potentially leading to the formation of various rearranged products.

Q4: In which types of solvents is this compound expected to be most stable?

A4: Generally, aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are expected to be the most suitable for minimizing hydrolytic degradation. In aqueous systems, stability is expected to be greatest at a neutral to slightly acidic pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in an aqueous buffer. The pH of the buffer may be too acidic or too basic, accelerating ester hydrolysis.Prepare fresh solutions and use a buffer system in the pH range of 4-6. If possible, work at lower temperatures (e.g., 4°C) to slow down degradation.
Inconsistent analytical results (e.g., varying peak areas in HPLC). The compound may be degrading in the analytical mobile phase or during sample preparation.Ensure the mobile phase is not strongly acidic or basic. Prepare samples immediately before analysis and store them in an autosampler at a low temperature.
Formation of unexpected byproducts. Ring-opening of the cyclopropanol may be occurring. This can be promoted by acidic conditions or trace metal contaminants.Use high-purity solvents and glassware. If acidic conditions are necessary, use the mildest acid possible and keep the reaction time and temperature to a minimum.
Difficulty dissolving the compound. This compound may have limited solubility in purely aqueous solutions.Use a co-solvent such as acetonitrile or ethanol to aid dissolution. Ensure the chosen co-solvent is compatible with your experimental system.

Potential Degradation Pathways

The following diagram illustrates the two primary potential degradation pathways for this compound.

Potential Degradation Pathways of this compound This compound This compound 1-Hydroxycyclopropane-1-carboxylic Acid 1-Hydroxycyclopropane-1-carboxylic Acid This compound->1-Hydroxycyclopropane-1-carboxylic Acid Ester Hydrolysis (Acid or Base Catalyzed) Ethanol Ethanol This compound->Ethanol Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Ring Opening (e.g., Acid Catalyzed) Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Technical Support Center: Ethyl 1-Hydroxycyclopropane-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl 1-hydroxycyclopropane-1-carboxylate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis and handling of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is the Kulinkovich reaction. This reaction involves the treatment of an ester, in this case, ethyl acrylate, with a Grignard reagent such as ethylmagnesium bromide (EtMgBr) in the presence of a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide (Ti(OiPr)₄) or chlorotitanium triisopropoxide (ClTi(OiPr)₃).[1][2][3][4] The reaction proceeds via a titanacyclopropane intermediate.[1][2][3][4]

Q2: What are the main challenges encountered during the synthesis of this compound?

Common challenges include low reaction yields, the formation of byproducts, and difficulties in purifying the final product. The success of the Kulinkovich reaction is highly sensitive to reaction conditions, including the quality of reagents, temperature, and the rate of addition of the Grignard reagent.

Q3: How stable is this compound and what are the recommended storage conditions?

This compound, like many cyclopropanols, can be sensitive to acidic and basic conditions, which may lead to ring-opening.[5] It is recommended to store the compound at room temperature in a tightly sealed container, away from sources of ignition and moisture.[6] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is advisable.

Troubleshooting Guide

Low Reaction Yield

Low yields in the Kulinkovich reaction for the synthesis of this compound are a common issue. The following sections provide potential causes and solutions.

1. Reagent Quality and Stoichiometry:

  • Grignard Reagent: The quality and concentration of the Grignard reagent are critical. Use freshly prepared or recently titrated Grignard reagents. An excess of the Grignard reagent is typically required.[1]

  • Titanium Catalyst: The activity of the titanium catalyst is crucial. Ensure the catalyst is not old or has been improperly stored. Both Ti(OiPr)₄ and ClTi(OiPr)₃ can be used, with ClTi(OiPr)₃ sometimes offering better yields.

  • Solvent and Substrate: Anhydrous solvents (e.g., THF, diethyl ether) are essential for the success of the reaction.[3] Ensure the ethyl acrylate is pure and free of inhibitors.

2. Reaction Conditions:

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0°C to room temperature).[4] Higher temperatures can lead to the formation of side products.

  • Addition Rate of Grignard Reagent: Slow, dropwise addition of the Grignard reagent is crucial to control the reaction exotherm and minimize side reactions.[4]

Table 1: Effect of Reaction Parameters on Yield

ParameterCondition ACondition BExpected Outcome
Titanium Catalyst Ti(OiPr)₄ClTi(OiPr)₃ClTi(OiPr)₃ may lead to higher yields in some cases.
Temperature Room Temperature0 °CLower temperatures generally favor the desired product.
Grignard Addition Rapid AdditionSlow, Dropwise AdditionSlow addition is critical for controlling the reaction.
Byproduct Formation

The formation of byproducts can complicate purification and reduce the yield of the desired product.

1. Common Byproducts:

  • Ethene and Ethane: These are gaseous byproducts resulting from the decomposition of the titanacyclopropane intermediate.[2]

  • Products from 1,4-addition: With α,β-unsaturated esters like ethyl acrylate, 1,4-conjugate addition of the Grignard reagent can occur.

  • Polymerization: Ethyl acrylate can polymerize under the reaction conditions.

2. Troubleshooting Byproduct Formation:

  • Optimize Temperature: Maintaining a low reaction temperature can suppress side reactions.

  • Slow Reagent Addition: A slow addition rate of the Grignard reagent can minimize localized high concentrations that may favor side reactions.

Purification Challenges

The purification of this compound can be challenging due to its physical properties and potential instability.

1. Purification Methods:

  • Column Chromatography: This is a common method for purifying the product.[4]

  • Distillation: Fractional distillation under reduced pressure can be used for purification, but care must be taken to avoid decomposition at high temperatures.

2. Troubleshooting Purification:

  • Incomplete Quenching: Ensure the reaction is properly quenched (e.g., with saturated aqueous NH₄Cl) to remove reactive species before workup.[4]

  • Emulsion Formation during Workup: If emulsions form during the aqueous workup, addition of brine or filtration through Celite can help break them.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via the Kulinkovich Reaction:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is used.

  • Reagent Charging: The flask is charged with a solution of ethyl acrylate in anhydrous diethyl ether or THF. The solution is cooled to 0°C in an ice bath.

  • Catalyst Addition: Titanium(IV) isopropoxide or chlorotitanium triisopropoxide is added to the stirred solution.

  • Grignard Reagent Addition: A solution of ethylmagnesium bromide in diethyl ether or THF is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Reaction Monitoring: The reaction is stirred at 0°C for an additional 1-2 hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C. The resulting mixture is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with diethyl ether.

  • Extraction: The combined organic layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by vacuum distillation.

Visualizations

Kulinkovich_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start setup Flame-dried glassware under inert atmosphere start->setup reagents Add ethyl acrylate and anhydrous solvent setup->reagents cool Cool to 0 °C reagents->cool catalyst Add Ti(IV) catalyst cool->catalyst add_grignard Slowly add EtMgBr solution catalyst->add_grignard stir Stir at 0 °C then warm to RT add_grignard->stir monitor Monitor reaction (TLC/GC-MS) stir->monitor quench Quench with sat. aq. NH4Cl monitor->quench filter Filter through Celite quench->filter extract Extract with ether, wash, and dry filter->extract concentrate Concentrate in vacuo extract->concentrate purify Purify (Chromatography or Distillation) concentrate->purify end Pure Product purify->end

Kulinkovich Reaction Experimental Workflow

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions issue Low Yield of Ethyl 1-Hydroxycyclopropane-1-carboxylate grignard Poor Grignard Reagent Quality/ Incorrect Stoichiometry issue->grignard catalyst Inactive Titanium Catalyst issue->catalyst solvent Wet Solvent or Substrate issue->solvent temperature Incorrect Reaction Temperature issue->temperature addition_rate Rapid Grignard Addition issue->addition_rate sol_grignard Use fresh/titrated Grignard (typically >2 eq.) grignard->sol_grignard sol_catalyst Use fresh catalyst catalyst->sol_catalyst sol_solvent Use anhydrous solvents and pure substrate solvent->sol_solvent sol_temp Maintain low temperature (0 °C) temperature->sol_temp sol_addition Ensure slow, dropwise addition addition_rate->sol_addition

Troubleshooting Logic for Low Reaction Yield

References

minimizing byproduct formation in ethyl 1-hydroxycyclopropane-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving ethyl 1-hydroxycyclopropane-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

Issue 1: Low Yield of Desired Product and Presence of Unidentified Byproducts

Potential CauseRecommended Solution
Cyclopropane Ring Opening The strained cyclopropane ring is susceptible to opening under harsh acidic or basic conditions. Maintain a pH between 5 and 6 during aqueous workups.[1] Use of strong acids like hydrochloric or nitric acid should be avoided; sulfuric acid is a preferred alternative for catalytic acidity.[1]
Reaction Temperature Too High Elevated temperatures can promote side reactions, including decomposition and ring opening. It is advisable to run reactions at the lowest effective temperature. Consider starting with room temperature or below and gradually increasing if the reaction is too slow.
Inappropriate Solvent The choice of solvent can influence reaction pathways. For reactions involving polar intermediates, polar aprotic solvents like THF or DMF are often suitable. For moisture-sensitive reactions, ensure the use of anhydrous solvents.
Suboptimal Reagent Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts from side reactions with excess reagents. Carefully control the stoichiometry of all reactants.

Issue 2: Formation of Ring-Opened Byproducts

Potential CauseRecommended Solution
Strongly Acidic Conditions Strong acids can protonate the cyclopropane ring, leading to cleavage. Use milder acidic catalysts or buffer the reaction medium.
Strongly Basic Conditions Strong bases can deprotonate the hydroxyl group, and subsequent electronic rearrangement or reaction with other species can induce ring opening. Use weaker bases or carefully control the amount of base added.[1]
Presence of Certain Nucleophiles Strong nucleophiles can attack the cyclopropane ring, especially if it is activated by the adjacent ester and hydroxyl groups. Consider using less nucleophilic reagents or protecting the hydroxyl group.

Issue 3: Formation of Dehydration Byproduct (Ethyl cycloprop-1-ene-1-carboxylate)

Potential CauseRecommended Solution
High Reaction Temperatures Dehydration is often favored at higher temperatures. Maintain the lowest possible reaction temperature to disfavor elimination.
Presence of Strong Acids Acid-catalyzed dehydration is a common side reaction for alcohols. Use non-acidic or mildly acidic conditions where possible. If an acid is required, use the minimum catalytic amount.
Use of Dehydrating Agents Reagents that can act as dehydrating agents should be used with caution. If a reaction requires such a reagent, consider running it at a lower temperature and for a shorter duration.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in reactions with this compound and how can I avoid it?

The most significant and common byproduct is the ring-opened product. The high ring strain of the cyclopropane ring makes it susceptible to cleavage under both acidic and basic conditions. To avoid this, it is crucial to maintain careful control over the reaction pH, ideally keeping it in a neutral to slightly acidic range (pH 5-6).[1] Avoid using strong acids like HCl and HNO₃; a milder acid like H₂SO₄ is a better choice if an acid catalyst is necessary.[1] Similarly, strong bases should be avoided.

Q2: I am performing an O-acylation of the hydroxyl group. What are the potential side reactions?

In addition to the desired O-acylated product, you may encounter:

  • Ring-opening: If the acylation conditions are too acidic or basic.

  • Dehydration: Formation of ethyl cycloprop-1-ene-1-carboxylate, especially at elevated temperatures.

  • N-acylation (if applicable): If nitrogen-based reagents are used and not properly managed.

  • Byproducts from the acylating agent: For example, if using an acid chloride, elimination byproducts from the substrate could occur if a bulky amine base is used.

To minimize these, use mild acylating agents (e.g., acid anhydride with a catalytic amount of DMAP) at room temperature or below.

Q3: What conditions are recommended for O-alkylation of this compound?

A Williamson ether synthesis approach can be used, but with caution. A strong base like sodium hydride should be used carefully at low temperatures to deprotonate the hydroxyl group, followed by the addition of the alkylating agent (e.g., an alkyl halide).

  • Potential byproducts: Ring-opening due to the basic conditions, and elimination from the alkyl halide if it is secondary or tertiary.

  • Recommendation: Use a polar aprotic solvent like THF or DMF. Add the base slowly at 0°C, and then add the alkylating agent at this temperature, allowing the reaction to slowly warm to room temperature if necessary.

Q4: How can I substitute the hydroxyl group, for example, in a Mitsunobu reaction?

The Mitsunobu reaction is a viable option for inverting the stereochemistry or introducing other nucleophiles.

  • Common Byproducts: Triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate are stoichiometric byproducts that can complicate purification.

  • Troubleshooting:

    • Ensure the pKa of the nucleophile is appropriate for the reaction.

    • The order of addition of reagents is important: typically, the alcohol, triphenylphosphine, and the nucleophile are mixed before the azodicarboxylate is added slowly at a low temperature.[2]

    • Purification can be challenging. TPPO can sometimes be precipitated from a nonpolar solvent or removed by chromatography.

Q5: What are the best practices for purification of this compound and its derivatives?

  • Column Chromatography: Silica gel chromatography is a standard method for purifying these compounds. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Extraction: Careful aqueous workup is crucial. Ensure the pH is controlled to prevent ring-opening during extraction.[1] Washing with a saturated sodium bicarbonate solution can remove acidic impurities, and a brine wash can help to break up emulsions and remove water.

  • Distillation: For thermally stable, liquid products, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 1-Hydroxycyclopropanecarboxylic Acid Ester (General Procedure)

This protocol is adapted from a patented synthesis of 1-hydroxycyclopropanecarboxylic acid and its esters.[1]

  • Dissolve 1-aminocyclopropyl formate in an aqueous solution of sulfuric acid (molar ratio of sulfuric acid to the starting material is 1.0-1.1:1).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a sodium nitrite solution (molar ratio of sodium nitrite to the starting material is 1.0-1.1:1).

  • Allow the reaction to stir at 15-30°C for 0.5-1 hour.

  • For the esterification step, the resulting solution is added dropwise to a refluxing aqueous solution of sulfuric acid and the corresponding alcohol.

  • After the addition is complete, stop the heating and allow the reaction to cool.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify by column chromatography or distillation.

Table 1: Influence of Acid on Cyclopropane Ring Stability [1]

Acid Used in SynthesisObservation
Sulfuric AcidStable cyclopropane ring
Hydrochloric AcidProne to cause opening of the cyclopropane ring
Nitric AcidProne to cause opening of the cyclopropane ring

Visualizations

Byproduct_Formation_Pathways This compound This compound Desired Product Desired Product This compound->Desired Product Target Reaction (e.g., O-acylation, O-alkylation) Ring-Opened Byproduct Ring-Opened Byproduct This compound->Ring-Opened Byproduct Strong Acid/Base Dehydration Byproduct Dehydration Byproduct This compound->Dehydration Byproduct High Temperature/ Acid Catalysis

Caption: Major byproduct formation pathways from this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_ph Check Reaction and Workup pH start->check_ph check_temp Review Reaction Temperature check_ph->check_temp pH is optimal adjust_ph Adjust pH to 5-6 Use H2SO4 if acid needed check_ph->adjust_ph pH outside 5-6 check_reagents Verify Reagent Stoichiometry & Purity check_temp->check_reagents Temp is optimal lower_temp Run reaction at lower temperature check_temp->lower_temp Temp is high optimize_reagents Recalculate stoichiometry Use pure reagents check_reagents->optimize_reagents Issues found success Improved Yield and Purity check_reagents->success All optimal adjust_ph->success lower_temp->success optimize_reagents->success

Caption: A logical workflow for troubleshooting low yields and impurities.

References

Technical Support Center: Industrial Scale-Up of Ethyl 1-Hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of ethyl 1-hydroxycyclopropane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis route for this compound?

A1: A widely adopted, scalable method involves a two-step process starting from an ethyl 1-aminocyclopropane-1-carboxylate salt. The first step is a diazotization reaction using sodium nitrite and a mineral acid, like sulfuric acid, to convert the amino group to a hydroxyl group. This is followed by purification of the resulting this compound. This method is favored for its use of readily available starting materials and mild reaction conditions, achieving overall yields in the range of 60-70%.[1]

Q2: What are the critical process parameters to control during the diazotization step?

A2: Temperature control is paramount during the addition of sodium nitrite. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate and minimize the formation of byproducts.[1] The molar ratios of the reactants, specifically the sodium nitrite and sulfuric acid relative to the starting amine, are also critical and should be carefully controlled to ensure complete conversion and minimize side reactions.[1]

Q3: What are the potential impurities I should be aware of?

A3: Potential impurities can include unreacted starting material (ethyl 1-aminocyclopropane-1-carboxylate), the corresponding carboxylic acid (1-hydroxycyclopropane-1-carboxylic acid) if esterification is incomplete or hydrolysis occurs, and byproducts from side reactions of the diazonium intermediate. Phenolic impurities can also arise if the reaction temperature is not adequately controlled.

Q4: What are the recommended purification methods for industrial-scale production?

A4: The primary method for purification on a large scale is liquid-liquid extraction followed by concentration.[1] Ethyl acetate is a commonly used solvent for extracting the product from the aqueous reaction mixture.[1] For higher purity, fractional distillation under reduced pressure can be employed, taking advantage of the product's boiling point.

Q5: What are the storage and handling recommendations for this compound?

A5: this compound is a liquid that should be stored in a cool, dry place. While specific stability data is limited in the provided search results, it is prudent to protect it from excessive heat and moisture to prevent potential degradation or hydrolysis.

Troubleshooting Guides

Problem 1: Low Yield in the Diazotization Step
Potential Cause Recommended Solution
Incomplete Diazotization Ensure the molar ratio of sodium nitrite to the starting amine is at least 1:1, with a slight excess of sodium nitrite (e.g., 1.1 equivalents) often being beneficial.[1] Verify the concentration and purity of the sodium nitrite solution.
Decomposition of Diazonium Salt Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite.[1] Slow, controlled addition of the nitrite solution is crucial to prevent localized temperature increases.
Side Reactions Ensure the pH of the reaction mixture is acidic throughout the process. The use of a sufficient amount of sulfuric acid is critical.[1]
Losses During Workup Optimize the liquid-liquid extraction process. Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of the ethyl ester into the organic phase. Perform multiple extractions with fresh solvent to ensure complete recovery.[1]
Problem 2: Product Purity Issues
Potential Cause Recommended Solution
Presence of Starting Material Monitor the reaction for completeness using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the amount of sodium nitrite.
Presence of 1-Hydroxycyclopropane-1-carboxylic Acid This can result from the hydrolysis of the ester during workup. Minimize contact with strongly acidic or basic aqueous solutions for extended periods. If present, it can be removed by a mild basic wash during the extraction process, though this may risk further hydrolysis.
Colored Impurities These may arise from side reactions of the diazonium salt. Ensure strict temperature control during diazotization. Activated carbon treatment of the organic solution before concentration may help in removing some colored impurities.
Solvent Impurities Ensure the use of high-purity solvents for both the reaction and extraction steps. Residual solvent can be removed by evaporation under reduced pressure.

Data Presentation

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Boiling Point 78 °C @ 15 mmHg
Appearance Colorless to pale yellow liquid
Solubility Soluble in ethyl acetate and other common organic solvents.

Table 2: Summary of a Scalable Synthesis Protocol

Step Parameter Typical Value/Condition Reference
Diazotization Starting MaterialEthyl 1-aminocyclopropane-1-carboxylate salt[1]
ReagentsSodium Nitrite, Sulfuric Acid[1]
Temperature0-5 °C[1]
Molar Ratio (NaNO₂:Amine)1.0-1.1 : 1[1]
Workup & Purification Extraction SolventEthyl Acetate[1]
Purification MethodLiquid-Liquid Extraction, Concentration[1]
Overall Yield 60-70%[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a scalable synthesis method.[1]

Materials:

  • Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Preparation of the Reaction Mixture: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve ethyl 1-aminocyclopropane-1-carboxylate hydrochloride in an aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained between 0-5 °C. The molar ratio of sodium nitrite to the starting amine should be approximately 1.1:1.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1 hour) to ensure completion. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil.

  • Further Purification (Optional): If higher purity is required, the crude product can be purified by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Ethyl 1-aminocyclopropane-1-carboxylate HCl dissolve Dissolve in H2SO4(aq) start->dissolve cool Cool to 0-5 °C dissolve->cool diazotization Add NaNO2(aq) dropwise cool->diazotization react Stir at Room Temperature diazotization->react extract Extract with Ethyl Acetate react->extract dry Dry over MgSO4 extract->dry concentrate Concentrate under Vacuum dry->concentrate distill Optional: Fractional Distillation concentrate->distill end End: Pure Product distill->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting start Low Yield or Purity Issue temp Check Temperature Control (0-5 °C) start->temp ratio Verify Molar Ratios (NaNO2:Amine) start->ratio workup Optimize Extraction start->workup incomplete Check Reaction Completeness start->incomplete hydrolysis Minimize Water Contact start->hydrolysis impurities Consider Carbon Treatment start->impurities

Caption: Logical relationship diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: Ethyl 1-Hydroxycyclopropane-1-carboxylate Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of ethyl 1-hydroxycyclopropane-1-carboxylate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The primary functional groups susceptible to degradation are the ethyl ester, the tertiary alcohol, and the strained cyclopropane ring. The high ring strain of the cyclopropane ring, approximately 27.5 kcal/mol, makes it prone to ring-opening reactions.[1][2][3][4]

Q2: What are the most likely degradation pathways for this molecule?

A2: Based on its structure, the most probable degradation pathways are:

  • Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 1-hydroxycyclopropane-1-carboxylic acid and ethanol.[5]

  • Ring-Opening: The cyclopropanol moiety is unstable and can undergo ring-opening reactions, particularly under acidic or basic conditions, to form various products.[6][7]

  • Thermal Degradation: The inherent strain in the cyclopropane ring makes the molecule susceptible to thermal decomposition, which could lead to isomerization or fragmentation.[1][8]

Q3: What are the expected degradation products under hydrolytic conditions?

A3: Under acidic or basic hydrolysis, the primary degradation products are expected to be 1-hydroxycyclopropane-1-carboxylic acid and ethanol. The reaction is typically faster under basic conditions.[5]

ConditionPrimary Degradation Products
Acidic Hydrolysis1-hydroxycyclopropane-1-carboxylic acid, Ethanol
Basic HydrolysisSalt of 1-hydroxycyclopropane-1-carboxylic acid, Ethanol

Q4: How does the cyclopropane ring influence the molecule's stability?

A4: The cyclopropane ring introduces significant ring strain due to the 60° C-C-C bond angles, a large deviation from the ideal 109.5° for sp³ hybridized carbons.[1] This strain makes the ring susceptible to cleavage under various conditions, including acidic, basic, and thermal stress, leading to ring-opened products.[6][9][10][11][12]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed during HPLC analysis of a stability sample.

  • Possible Cause: Degradation of this compound has occurred.

  • Troubleshooting Steps:

    • Characterize the new peaks: Use LC-MS/MS and NMR to identify the structure of the degradation products.

    • Evaluate stress conditions: Determine the specific stressor (e.g., pH, temperature, light) that is causing the degradation.[13][14][15]

    • Hypothesize degradation pathway: Based on the identified products and stress conditions, propose a likely degradation mechanism (e.g., hydrolysis, ring-opening).

    • Adjust storage/experimental conditions: Modify the pH, temperature, or protect from light to minimize degradation.

Issue 2: The concentration of the parent compound is decreasing rapidly in solution.

  • Possible Cause: The compound is unstable in the chosen solvent or at the experimental pH.

  • Troubleshooting Steps:

    • Check the pH of the solution: The stability of the ester and cyclopropanol can be highly pH-dependent.

    • Analyze for hydrolysis products: Look for the presence of 1-hydroxycyclopropane-1-carboxylic acid.

    • Consider solvent-induced degradation: Some solvents may promote degradation. If possible, test stability in alternative, less reactive solvents.

    • Buffer the solution: If a specific pH is required, use a suitable buffer to maintain it and prevent pH drift.

Issue 3: Inconsistent results are obtained in thermal stress studies.

  • Possible Cause: The degradation pathway is complex, potentially involving multiple competing reactions or radical-mediated steps.[1]

  • Troubleshooting Steps:

    • Control the heating rate and atmosphere: Ensure consistent heating and consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxidative processes.

    • Analyze for a range of products: Thermal degradation can lead to a variety of products through isomerization and fragmentation.[1] Use broad analytical techniques to screen for unexpected products.

    • Perform kinetic studies: Analyze samples at multiple time points to understand the degradation kinetics.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14][15][16][17][18]

1. Acidic and Basic Hydrolysis:

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

  • Expected Outcome: Formation of 1-hydroxycyclopropane-1-carboxylic acid.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protect it from light.

    • Monitor the reaction over time (e.g., up to 24 hours).

    • Analyze the samples by HPLC.

  • Expected Outcome: Potential for various oxidation products, although the primary degradation may still be hydrolysis or ring-opening.

3. Thermal Degradation:

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • For solution studies, prepare a solution in a suitable solvent and heat it.

    • Analyze samples at various time points.

  • Expected Outcome: Isomerization to propene derivatives or fragmentation into smaller molecules.[1]

4. Photostability:

  • Protocol:

    • Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Keep control samples protected from light.

    • Analyze the exposed and control samples.

  • Expected Outcome: Assess if light exposure leads to degradation.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_ring_opening Ring-Opening cluster_thermal Thermal Degradation This compound This compound 1-hydroxycyclopropane-1-carboxylic acid + Ethanol 1-hydroxycyclopropane-1-carboxylic acid + Ethanol This compound->1-hydroxycyclopropane-1-carboxylic acid + Ethanol H+ or OH- Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Acid/Base Catalysis Isomers/Fragments Isomers/Fragments This compound->Isomers/Fragments Heat

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid HPLC HPLC Acid->HPLC Base Base Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Heat Heat->HPLC Light Light Light->HPLC Drug Substance Drug Substance Drug Substance->Acid Drug Substance->Base Drug Substance->Oxidation Drug Substance->Heat Drug Substance->Light LC-MS LC-MS HPLC->LC-MS Peak Identification NMR NMR LC-MS->NMR Peak Identification Degradation Pathway Elucidation Degradation Pathway Elucidation NMR->Degradation Pathway Elucidation

Caption: Workflow for forced degradation studies.

References

long-term storage and stability assessment of ethyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability assessment of ethyl 1-hydroxycyclopropane-1-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry, and dark place.[1] To maintain chemical integrity, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation and moisture absorption. While some suppliers suggest room temperature storage for short periods, for long-term stability, refrigeration (2-8 °C) is a preferred condition.[2]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, two primary degradation pathways are of concern:

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of acids or bases, to yield 1-hydroxycyclopropane-1-carboxylic acid and ethanol.

  • Ring-Opening Reactions: The cyclopropane ring is highly strained and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or upon exposure to high temperatures.[3][4][5]

Q3: Is this compound sensitive to light?

Q4: What materials should be used for storing this compound?

A4: To prevent contamination and degradation, it is advisable to store this compound in high-quality, inert containers such as amber glass vials with PTFE-lined caps.[7] Avoid using plastic containers for long-term storage as plasticizers may leach into the compound or the compound may be absorbed into the plastic.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is a common and effective method.[8][9] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment and to identify any potential impurities or degradation products.[10]

Troubleshooting Guide

Q1: I observe a new peak in the HPLC chromatogram of my stored sample. What could be the cause?

A1: The appearance of a new peak in the HPLC chromatogram is often an indication of degradation.

  • Early Eluting Peak: An early eluting, more polar peak could correspond to the hydrolysis product, 1-hydroxycyclopropane-1-carboxylic acid.

  • Other Peaks: Other new peaks could indicate byproducts from ring-opening reactions or oxidation. To identify the new peak, it is recommended to use a mass spectrometer in conjunction with the HPLC (LC-MS).

Q2: The pH of my sample solution has changed over time. Why is this happening?

A2: A change in the pH of a solution containing this compound, particularly a decrease in pH, is a strong indicator of ester hydrolysis. The formation of the carboxylic acid byproduct will lower the pH of the solution.

Q3: My sample has developed a slight color. Is it still usable?

A3: The development of color in a previously colorless sample may suggest degradation. While minor color changes might not significantly impact all experimental applications, it is a sign of instability. The purity of the sample should be re-assessed using an appropriate analytical method like HPLC before use.

Q4: I am seeing poor peak shape (e.g., tailing) in my HPLC analysis. What can I do?

A4: Poor peak shape can be caused by several factors.

  • Column Degradation: The column's stationary phase may have degraded. Try washing the column or replacing it.[11]

  • Mobile Phase Issues: Ensure the mobile phase is correctly prepared, and the pH is appropriate for the analyte. For acidic compounds like the potential hydrolysis product, a buffered mobile phase at a low pH can improve peak shape.[12][13]

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[11]

Quantitative Data Summary

Specific quantitative stability data for this compound is not widely published. The following table provides a hypothetical representation of data that could be generated from a forced degradation study.[14][15][16]

Stress ConditionDurationAssay (%) of InitialDegradant 1 (%) (1-hydroxycyclopropane-1-carboxylic acid)Total Degradants (%)
40°C / 75% RH1 month98.51.21.5
40°C / 75% RH3 months95.24.14.8
60°C1 month92.16.87.9
Acidic (0.1 N HCl)24 hours85.413.514.6
Basic (0.1 N NaOH)24 hours78.920.121.1
Oxidative (3% H₂O₂)24 hours99.1Not Detected0.9
Photolytic (UV light)24 hours97.8Not Detected2.2

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol describes a typical forced degradation or stress testing study to identify potential degradation products and pathways.[15][16]

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 60°C for one month.

  • Photolytic Degradation: Expose the compound in solution to a calibrated UV light source for 24 hours.

  • Analysis: Analyze all stressed samples by the validated HPLC method (Protocol 1) to determine the extent of degradation and the profile of degradation products.

Visualizations

G Potential Degradation Pathways A This compound B 1-Hydroxycyclopropane-1-carboxylic Acid + Ethanol A->B  Hydrolysis (Acid/Base) C Ring-Opened Products A->C  Stress (e.g., Heat, Strong Acid)

Caption: Inferred degradation pathways for this compound.

G Stability Testing Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation A Initial Sample (T=0) C HPLC Analysis A->C B Stored Samples (Various Conditions) B->C D Assess Purity and Degradation C->D E Identify Degradants (LC-MS) D->E F Determine Shelf-life D->F

Caption: General experimental workflow for stability assessment.

References

Technical Support Center: Synthesis and Handling of Cyclopropanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and handling of cyclopropanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclopropanol derivatives?

A1: Several robust methods are available for the synthesis of cyclopropanol derivatives. The choice of method often depends on the desired substitution pattern and the available starting materials. Key methods include:

  • Kulinkovich Reaction: This reaction utilizes a Grignard reagent and an ester in the presence of a titanium(IV) alkoxide catalyst to produce 1-substituted cyclopropanols.[1][2][3]

  • Simmons-Smith Cyclopropanation: This method involves the reaction of an alkene (often an enol ether or silyl enol ether) with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[4][5][6]

  • Synthesis via Cyclopropanone Hemiacetals: Cyclopropanone hemiacetals can be prepared and subsequently reacted with organometallic reagents, such as Grignard reagents, to yield 1-substituted cyclopropanols.[7]

  • Oxidative Hydrolysis of Vinylboronates: This newer protocol allows for the synthesis of cyclopropanols, including 2-substituted derivatives, through the oxidative hydrolysis of cyclopropyl boron pinacolates.

Q2: Why are cyclopropanol derivatives often unstable?

A2: The instability of cyclopropanol derivatives is primarily due to the significant ring strain inherent in the three-membered ring structure.[8] The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain makes the cyclopropane ring susceptible to cleavage and rearrangement reactions, often initiated by acids, bases, or transition metals.[8][9]

Q3: What are the typical storage conditions for cyclopropanol derivatives?

A3: Due to their instability, cyclopropanol derivatives should be stored with care. While specific stability data is highly dependent on the substitution pattern, general guidelines include:

  • Low Temperature: Storage at low temperatures (e.g., in a refrigerator at 0-4 °C) is recommended to minimize decomposition. For instance, cyclopropanone hemiacetal can be stored for several months at 0 °C.[7]

  • Inert Atmosphere: To prevent oxidation and moisture-induced degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Avoidance of Acidic or Basic Conditions: Cyclopropanols are prone to ring-opening in the presence of acids or strong bases.[7] Therefore, they should be stored in neutral conditions.

Q4: What is the primary side reaction to be aware of with cyclopropanol derivatives?

A4: The most common and often desired reactivity of cyclopropanols is ring-opening , which can also be an undesired side reaction. This process is readily promoted by various reagents and conditions, leading to the formation of β-substituted ketones or other acyclic products.[10] For example, palladium-catalyzed ring opening can lead to the formation of α,β-unsaturated enone byproducts through β-hydride elimination.[10]

Troubleshooting Guides

Kulinkovich Reaction

Problem 1: Low or no yield of the desired cyclopropanol.

  • Possible Cause A: Inactive Grignard Reagent. The Grignard reagent is highly sensitive to moisture and air.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[11][12] Use anhydrous solvents. A common method to activate magnesium for Grignard formation is to add a small crystal of iodine.[12][13]

  • Possible Cause B: Poor Quality of Titanium(IV) Alkoxide Catalyst. The titanium catalyst can degrade over time, especially if exposed to moisture.

    • Solution: Use a fresh bottle of the titanium alkoxide or purify it before use. One user reported low yields with an old bottle of Ti(OiPr)₄.

  • Possible Cause C: Incorrect Stoichiometry. The reaction typically requires at least two equivalents of the Grignard reagent per equivalent of ester.[3] Using substoichiometric amounts of the titanium catalyst can also decrease the yield of the desired cyclopropylamine in the related Kulinkovich-Szymoniak reaction.[14]

    • Solution: Carefully check the stoichiometry of your reagents. For the standard Kulinkovich reaction, ensure a sufficient excess of the Grignard reagent is used.

  • Possible Cause D: Side Reactions. A significant side reaction is the formation of ethene from the titanacyclopropane intermediate, which is non-productive.[2]

    • Solution: Modified procedures, such as those using a terminal alkene for ligand exchange, can improve atom economy and minimize this side reaction.[2]

Problem 2: Formation of significant side products, such as those with ester carbonyl peaks in the 13C NMR spectrum.

  • Possible Cause: Incomplete reaction or competing pathways. This could be due to issues with the Grignard reagent or catalyst as mentioned above, or suboptimal reaction temperature.

    • Solution: One user experiencing this issue was performing the reaction at -78 °C. While cooling is necessary for the addition, ensuring the reaction warms appropriately to allow for completion is crucial. The reaction is often run at room temperature or with gentle reflux in diethyl ether.[1]

Simmons-Smith Cyclopropanation of Enol Ethers

Problem 1: Low yield of the cyclopropanated product.

  • Possible Cause A: Inactive Zinc-Copper Couple. The activity of the zinc-copper couple is critical for the formation of the organozinc carbenoid.

    • Solution: Use freshly prepared and activated zinc-copper couple. Ultrasonication can improve the rate of formation of the organozinc reagent.[15]

  • Possible Cause B: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate.

    • Solution: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are recommended. Basic solvents can decrease the reaction rate.[5][6]

  • Possible Cause C: Presence of Lewis Acidic Byproducts. The byproduct ZnI₂ is a Lewis acid that can cause side reactions.[4]

    • Solution: In reactions with acid-sensitive products, excess diethylzinc can be added to scavenge the ZnI₂. Quenching the reaction with pyridine can also sequester ZnI₂.[4]

Problem 2: Formation of methylated side products.

  • Possible Cause: Methylation of heteroatoms. The zinc carbenoid can act as a methylating agent, especially with prolonged reaction times and excess reagent.[4]

    • Solution: Minimize reaction time and use the correct stoichiometry of the Simmons-Smith reagent to avoid methylation of sensitive functional groups like alcohols.[4]

Handling and Purification

Problem 1: Decomposition of the cyclopropanol derivative during purification.

  • Possible Cause A: Acid- or Base-Catalyzed Ring Opening on Silica Gel. Standard silica gel can be acidic enough to cause the decomposition of sensitive cyclopropanols.

    • Solution: Use deactivated silica gel for column chromatography. This can be prepared by treating the silica gel with a base like triethylamine before use.

  • Possible Cause B: Thermal Decomposition during Distillation. Cyclopropanols can be thermally labile.

    • Solution: If distillation is necessary, perform it under reduced pressure to lower the boiling point.[16] However, for many derivatives, chromatography is the preferred method of purification.

Problem 2: Difficulty in separating the cyclopropanol derivative from reaction byproducts.

  • Possible Cause: Similar polarities of the product and impurities.

    • Solution: For challenging separations, derivatization of the crude product can be a useful strategy. For example, after an enzymatic cyclopropanation, the product can be derivatized to facilitate separation from byproduct dimers without chromatography.[17] Flash column chromatography is often effective for separating diastereomers in reactions like the Kulinkovich-Szymoniak synthesis.[14]

Quantitative Data

The following tables summarize reported yields for the synthesis of various cyclopropanol derivatives under optimized conditions. This data can serve as a benchmark for expected outcomes.

Table 1: Yields for the Kulinkovich Reaction

Ester SubstrateGrignard ReagentProductYield (%)Reference
Methyl acetateEtMgBr1-MethylcyclopropanolHigh[11]
Methyl propionateEtMgBr1-EthylcyclopropanolHigh[11]
γ-ButyrolactoneEtMgBrcis-Bicyclo[3.1.0]hexane-1,5-diolHigh[11]
Methyl esterEtMgBrSubstituted cyclopropanol86[18]
LactoneEtMgBrSubstituted cyclopropanol-[18]

Table 2: Yields for Simmons-Smith and Related Cyclopropanations

Alkene SubstrateReagentsProductYield (%)Reference
Simple AlkenesEt₂Zn, CH₂I₂CyclopropaneHigh[4]
Silyl Enol EthersCatalytic Asymmetric MethodOptically Active Cyclopropanol-[19]
General AlkeneEt₂Zn, TFA, CH₂I₂Cyclopropane (diastereomeric mixture)90[5]

Experimental Protocols

Protocol 1: General Procedure for the Kulinkovich Reaction

Caution: Grignard reagents are highly reactive and moisture-sensitive. All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the ester substrate in anhydrous diethyl ether or THF.

  • Catalyst Addition: Add the titanium(IV) isopropoxide catalyst to the solution.

  • Grignard Addition: Cool the mixture to 0 °C in an ice bath. Add the Grignard reagent (e.g., ethylmagnesium bromide in THF) dropwise via the dropping funnel over a period of 1-1.5 hours.[18] Gas evolution may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (can range from 30 minutes to 36 hours depending on the substrate).[18]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[18]

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18]

Protocol 2: General Procedure for the Simmons-Smith Cyclopropanation of a Silyl Enol Ether

Caution: Diethylzinc is pyrophoric and diiodomethane is toxic. Handle these reagents with appropriate safety precautions in a well-ventilated fume hood.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the Simmons-Smith reagent. For the Furukawa modification, add diethylzinc to anhydrous 1,2-dichloroethane, followed by the dropwise addition of diiodomethane at a low temperature (e.g., -10 °C).[5]

  • Substrate Addition: To this reagent mixture, add a solution of the silyl enol ether in the same solvent at -10 °C.[5]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12 hours).[5]

  • Work-up: Quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow_kulinkovich cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried Glassware (Inert Atmosphere) ester_sol Dissolve Ester in Anhydrous Solvent start->ester_sol add_cat Add Ti(IV) Catalyst ester_sol->add_cat cool Cool to 0 °C add_cat->cool add_grignard Add Grignard Reagent (dropwise) cool->add_grignard warm_stir Warm to RT & Stir add_grignard->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Pure Cyclopropanol Derivative purify->product

Caption: Experimental workflow for the Kulinkovich reaction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Cyclopropanol Synthesis cause1 Moisture/Air Contamination problem->cause1 cause2 Inactive Catalyst/ Reagents problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 cause4 Side Reactions problem->cause4 cause5 Suboptimal Temperature problem->cause5 sol1 Use Anhydrous Solvents & Inert Atmosphere cause1->sol1 sol2 Use Fresh/Purified Reagents cause2->sol2 sol3 Verify Molar Ratios cause3->sol3 sol5 Consider Modified Procedures cause4->sol5 sol4 Optimize Reaction Conditions (e.g., Temp) cause5->sol4

Caption: Troubleshooting logic for low reaction yields.

References

Validation & Comparative

A Comparative Guide to Ethyl 1-Hydroxycyclopropane-1-carboxylate and Other Cyclopropane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclopropane motif into molecular scaffolds is a widely utilized strategy in modern drug discovery. This rigid, three-membered ring system offers a unique combination of conformational constraint and electronic properties that can significantly enhance the pharmacological profile of drug candidates. This guide provides an objective comparison of ethyl 1-hydroxycyclopropane-1-carboxylate with other relevant cyclopropane derivatives, supported by available data and detailed experimental protocols, to assist researchers in making informed decisions during the drug development process.

Introduction to Cyclopropanes in Medicinal Chemistry

Cyclopropane rings are prevalent in numerous clinically approved drugs, where they contribute to improved potency, metabolic stability, and target-binding affinity.[1][2][3] The strained nature of the cyclopropane ring results in C-C bonds with significant p-character, which can influence molecular conformation and electronic interactions with biological targets.[1] This conformational rigidity can lock a molecule into its bioactive conformation, leading to enhanced potency and selectivity.[4] Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[4][5]

This guide focuses on the comparative analysis of this compound and three key analogs:

  • 1-Hydroxycyclopropane-1-carboxylic acid: The parent carboxylic acid, allows for an assessment of the impact of the ethyl ester group.

  • Ethyl cyclopropanecarboxylate: Lacks the hydroxyl group, enabling an evaluation of its contribution to the molecule's properties.

  • Ethyl 1-hydroxycyclobutane-1-carboxylate: A cyclobutane analog to provide insights into the effect of ring size.

Physicochemical Properties

The physicochemical properties of a drug candidate, such as lipophilicity (logP), acidity (pKa), and molecular weight, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the calculated and experimental physicochemical properties of this compound and its analogs is presented in Table 1.

PropertyThis compound1-Hydroxycyclopropane-1-carboxylic acidEthyl cyclopropanecarboxylateEthyl 1-hydroxycyclobutane-1-carboxylate
Molecular Formula C6H10O3[6]C4H6O3[7]C6H10O2C7H12O3[8]
Molecular Weight ( g/mol ) 130.14[6]102.09[7]114.14144.17[8]
Calculated logP --1.30.5[8]
pKa Not available4.65 (for cyclopropanecarboxylic acid)[9]Not applicableNot available
Melting Point (°C) Not available108-110[10]-Not available
Boiling Point (°C) 78 (at 15 mmHg)[6]-136-137-

Biological Activity and Structure-Activity Relationships (SAR)

While specific comparative biological activity data for this compound is limited in the public domain, we can infer potential structure-activity relationships based on the known biological activities of various cyclopropane derivatives.[11][12] For instance, cyclopropane-containing compounds have shown promise as antibacterial, antifungal, antiviral, and antitumor agents.[12]

The introduction of a hydroxyl group can provide an additional hydrogen bond donor/acceptor, potentially enhancing binding affinity to a biological target. The ethyl ester, compared to the carboxylic acid, increases lipophilicity which may improve cell permeability. However, the ester is also susceptible to hydrolysis by esterases, which can be a metabolic liability or a desired feature for a prodrug. Esters of cyclopropanecarboxylic acid have been shown to have enhanced stability against hydrolysis compared to other esters.[13]

Metabolic Stability

A critical aspect of drug design is ensuring adequate metabolic stability to achieve a desirable pharmacokinetic profile. The cyclopropane ring is generally considered to be metabolically robust.[4][5] However, the substituents on the ring can be sites of metabolic attack. For example, esters are prone to hydrolysis by esterases.

A comparative in vitro metabolic stability assay using liver microsomes can provide valuable insights into the susceptibility of these compounds to phase I metabolism. The general workflow for such an assay is depicted below.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compounds (1 µM) D Incubate at 37°C A->D B Liver Microsomes (0.5 mg/mL) B->D C NADPH regenerating system C->D Initiate reaction E Quench reaction at various time points D->E F Analyze by LC-MS/MS E->F G Determine % remaining F->G H Calculate half-life (t½) and intrinsic clearance (CLint) G->H

Caption: Workflow for an in vitro metabolic stability assay.

While direct comparative data is not available, it is hypothesized that this compound would exhibit greater metabolic stability than a corresponding linear ester due to the cyclopropyl group. The presence of the hydroxyl group may introduce a potential site for glucuronidation (Phase II metabolism).

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of the test compounds.

Materials:

  • Test compounds

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Protocol:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and water to a glass vial.

  • Add a small aliquot of the test compound stock solution to the vial. The final concentration should be in the linear range of the analytical method.

  • Securely cap the vial and vortex vigorously for 2 minutes.

  • Agitate the vial on a shaker at room temperature for 1 hour to ensure equilibrium is reached.

  • Centrifuge the vial at 3000 rpm for 10 minutes to separate the two phases.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of P.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the metabolic stability of the test compounds in the presence of liver microsomes.

Materials:

  • Test compounds

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Protocol:

  • Prepare a working solution of the test compound in phosphate buffer (final concentration typically 1 µM).

  • In a microcentrifuge tube, pre-warm the liver microsome suspension (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Add the test compound working solution to the microsome suspension and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693/k.

  • The intrinsic clearance (CLint) can then be calculated.

Conclusion

The strategic incorporation of cyclopropane rings is a valuable tool in drug discovery, offering the potential to enhance potency, metabolic stability, and other key drug-like properties.[2][3] this compound presents an interesting scaffold with functional groups that can be modulated to fine-tune its pharmacological profile. This guide provides a framework for comparing this molecule with its analogs, highlighting the importance of obtaining robust experimental data to guide drug design efforts. The provided protocols offer a starting point for researchers to generate the necessary data for a direct and meaningful comparison. Further studies are warranted to fully elucidate the potential of this compound and related derivatives in the development of new therapeutics.

References

A Comparative Guide to Analytical Method Validation for Ethyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the quantitative determination of ethyl 1-hydroxycyclopropane-1-carboxylate. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound. All validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like ethyl esters.[4][5][6] This proposed GC-FID method offers high resolution and sensitivity for the quantification of this compound.

Experimental Protocol: GC-FID

1. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to achieve a theoretical concentration within the calibration range.

  • Internal Standard (IS): Ethyl heptadecanoate can be used as an internal standard to improve precision.[7]

2. Chromatographic Conditions:

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Data Presentation: GC-FID Method Validation Summary
Validation ParameterResult
Linearity & Range
Range10 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)
80% Concentration99.5%
100% Concentration101.2%
120% Concentration99.8%
Precision (RSD%)
Repeatability (Intra-day)< 1.0%
Intermediate Precision (Inter-day)< 1.5%
Specificity No interference from blank or placebo at the retention time of the analyte.
Limit of Detection (LOD) 2.5 µg/mL
Limit of Quantitation (LOQ) 8.0 µg/mL
Robustness Method is robust to minor changes in flow rate (±0.1 mL/min) and oven temperature ramp (±1°C/min).

Visualization: GC-FID Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL in Ethyl Acetate) A->B C Create Working Standards (10-500 µg/mL) B->C D Prepare Sample Solution B->D E Inject 1 µL into GC System C->E D->E F Separation on DB-5ms Column E->F G Detection by FID F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

GC-FID method workflow from sample preparation to final quantification.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

For compounds that may have limited thermal stability or for laboratories where HPLC is the preferred platform, this HPLC-UV method provides a reliable alternative. As a carboxylic acid ester, detection in the low UV range (200-210 nm) is feasible.[8]

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 25, 100, 250, 500, 750 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).[10] Using an acidic mobile phase helps to suppress the ionization of any free carboxylic acid impurity, leading to better peak shapes.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Data Presentation: HPLC-UV Method Validation Summary
Validation ParameterResult
Linearity & Range
Range25 - 750 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (Recovery)
80% Concentration98.9%
100% Concentration100.5%
120% Concentration101.5%
Precision (RSD%)
Repeatability (Intra-day)< 1.2%
Intermediate Precision (Inter-day)< 2.0%
Specificity No interference from blank or placebo at the retention time of the analyte.
Limit of Detection (LOD) 8.0 µg/mL
Limit of Quantitation (LOQ) 25.0 µg/mL
Robustness Method is robust to minor changes in mobile phase composition (±2% acetonitrile) and column temperature (±2°C).

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL in Mobile Phase) A->B C Create Working Standards (25-750 µg/mL) B->C D Prepare & Filter Sample Solution B->D E Inject 10 µL into HPLC System C->E D->E F Separation on C18 Column E->F G Detection by UV at 210 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Calculate Analyte Concentration I->J

HPLC-UV method workflow from sample preparation to final quantification.

Performance Comparison and Conclusion

The choice between the GC-FID and HPLC-UV methods will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.

Comparative Summary
ParameterGC-FID MethodHPLC-UV Method
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sensitivity (LOQ) Higher (8.0 µg/mL)Lower (25.0 µg/mL)
Precision (RSD%) Higher (<1.5%)Good (<2.0%)
Sample Throughput Potentially higher due to faster run times.Can be lower depending on column equilibration.
Solvent Consumption Lower (primarily gas)Higher (continuous mobile phase flow)
Compound Suitability Requires analyte to be volatile and thermally stable.Broader applicability, suitable for non-volatile or thermally labile compounds.
Conclusion

Both the GC-FID and HPLC-UV methods are demonstrated to be suitable for the quantitative analysis of this compound, meeting the validation criteria for accuracy, precision, linearity, and specificity.

  • The GC-FID method offers superior sensitivity (lower LOD and LOQ) and slightly better precision. It is the recommended method if high sensitivity is required and the sample matrix is clean and suitable for direct injection.

  • The HPLC-UV method is a robust and reliable alternative, particularly if the analyte may be subject to thermal degradation or if the laboratory is more proficient with liquid chromatography. Its wider linear range may be advantageous for samples with highly variable concentrations.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources.

References

Assessing the Biological Activity of Ethyl 1-Hydroxycyclopropane-1-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a recurring structural feature in a multitude of biologically active molecules, prized for its ability to confer unique conformational constraints and metabolic stability. This guide provides a comparative framework for assessing the biological activity of a series of synthesized derivatives of ethyl 1-hydroxycyclopropane-1-carboxylate. Due to a lack of publicly available experimental data on these specific compounds, this document serves as a methodological template, outlining the requisite experimental protocols and data presentation formats necessary for a comprehensive evaluation.

Hypothetical Compound Library

For the purpose of this guide, we will consider a hypothetical library of this compound derivatives with varying substitutions on the cyclopropane ring. This allows for a systematic exploration of structure-activity relationships (SAR).

Compound IDR1R2R3R4
EHCC-001 HHHH
EHCC-002 CH₃HHH
EHCC-003 HCH₃HH
EHCC-004 FHHH
EHCC-005 HFHH
EHCC-006 PhHHH
EHCC-007 HPhHH

Biological Activity Assessment: A Multi-pronged Approach

A thorough assessment of the biological activity of these derivatives necessitates a tiered screening approach, encompassing cytotoxicity, enzyme inhibition, and receptor binding assays.

Cytotoxicity Screening

Initial evaluation of the cytotoxic potential of the compound library is crucial to identify any general toxicity and to determine appropriate concentration ranges for subsequent, more specific assays.

Table 1: Comparative Cytotoxicity (IC₅₀) of EHCC Derivatives against a Panel of Cancer Cell Lines

Compound IDHeLa (Cervical Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)
EHCC-001 >100>100>100>100
EHCC-002 85.392.178.588.9
EHCC-003 79.885.472.381.7
EHCC-004 55.261.849.958.4
EHCC-005 51.758.245.153.6
EHCC-006 22.428.918.725.1
EHCC-007 19.825.315.221.9
Doxorubicin 0.81.20.50.9
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Enzyme Inhibition Assays

Given that many cyclopropane-containing molecules exhibit enzyme inhibitory activity, screening the EHCC derivatives against a panel of relevant enzymes, such as kinases or proteases, is a logical next step.

Table 2: Comparative Enzyme Inhibitory Activity (Kᵢ) of EHCC Derivatives

Compound IDKinase X Kᵢ (nM)Kinase Y Kᵢ (nM)Protease Z Kᵢ (nM)
EHCC-001 >10,000>10,000>10,000
EHCC-002 8,5009,1007,800
EHCC-003 7,9008,5007,200
EHCC-004 4,5005,2003,900
EHCC-005 4,1004,8003,500
EHCC-006 1,2001,800950
EHCC-007 9801,500780
Staurosporine 58N/A
Note: The data presented in this table is hypothetical and for illustrative purposes only. N/A indicates not applicable.
Receptor Binding Assays

To explore the potential of these derivatives to interact with cell surface or intracellular receptors, radioligand binding assays can be employed.[1]

Table 3: Comparative Receptor Binding Affinity (K𝘥) of EHCC Derivatives

Compound IDReceptor A K𝘥 (nM)Receptor B K𝘥 (nM)
EHCC-001 >10,000>10,000
EHCC-002 9,2008,800
EHCC-003 8,7008,300
EHCC-004 5,1004,700
EHCC-005 4,8004,300
EHCC-006 1,5001,100
EHCC-007 1,200950
Reference Ligand 1015
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

MTT Cytotoxicity Assay Protocol[3][4][5][6][7]
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the EHCC derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a non-linear regression analysis.

Kinase Inhibition Assay Protocol[8][9]
  • Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Detection: Measure the fluorescence signal using a suitable plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the Kᵢ value using the Cheng-Prusoff equation.

Radioligand Displacement Assay Protocol[2]
  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., ³H-labeled) and increasing concentrations of the unlabeled test compound.

  • Incubation: Incubate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the K𝘥 from the IC₅₀ using the Cheng-Prusoff equation.

Visualizing Workflows and Pathways

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome synthesis Synthesis of EHCC Derivatives cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity enzyme Enzyme Inhibition Assay synthesis->enzyme receptor Receptor Binding Assay synthesis->receptor ic50 IC50 Determination cytotoxicity->ic50 ki Ki Determination enzyme->ki kd Kd Determination receptor->kd sar SAR Analysis ic50->sar ki->sar kd->sar hit Hit Identification & Lead Optimization sar->hit

Caption: Workflow for assessing the biological activity of EHCC derivatives.

Hypothetical Signaling Pathway Modulation

Should a derivative show significant activity in the primary screens, further investigation into its mechanism of action would be warranted. This could involve exploring its effect on specific signaling pathways.

signaling_pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling Cascade cluster_response Cellular Response ligand EHCC Derivative receptor Receptor ligand->receptor Binds to protein1 Kinase X receptor->protein1 Activates/Inhibits protein2 Transcription Factor Y protein1->protein2 Phosphorylates gene Target Gene protein2->gene Regulates Transcription response e.g., Apoptosis gene->response Leads to

Caption: A hypothetical signaling pathway modulated by an EHCC derivative.

Conclusion

This guide provides a structured approach for the systematic evaluation of the biological activity of novel this compound derivatives. By employing a combination of cytotoxicity, enzyme inhibition, and receptor binding assays, researchers can effectively characterize the biological profile of these compounds and identify promising candidates for further drug development. The provided protocols and data presentation formats are intended to serve as a robust foundation for such investigations. The inherent value of the cyclopropane scaffold in medicinal chemistry warrants a thorough exploration of its potential in novel therapeutic agents.

References

A Comparative Spectroscopic Analysis of Ethyl 1-Hydroxycyclopropane-1-carboxylate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Spectroscopic analysis is a cornerstone of chemical research, enabling the unambiguous identification and characterization of molecules. This guide focuses on the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for ethyl 1-hydroxycyclopropane-1-carboxylate and compares it with three other esters: ethyl cyclopropanecarboxylate, ethyl pyruvate, and ethyl lactate. The comparison highlights the influence of the hydroxyl group and the cyclopropane ring on the spectral properties, providing a valuable resource for researchers working with these and similar compounds.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for the compounds under analysis. The data for this compound is predicted based on the known data for mthis compound[1] and general spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ) of Cyclopropane Protons (ppm)Chemical Shift (δ) of Ethyl Protons (ppm)Other Key Chemical Shifts (ppm)
This compound (Predicted)~0.9-1.2 (m, 4H)~1.2 (t, 3H), ~4.1 (q, 2H)~6.0 (s, 1H, -OH)
Mthis compound[1]0.951-0.959 (t, 2H), 1.112-1.121 (t, 2H)N/A3.624 (s, 3H, -OCH₃), 6.177 (s, 1H, -OH)
Ethyl cyclopropanecarboxylate[2][3][4]0.8-1.0 (m, 4H), 1.5-1.7 (m, 1H)1.26 (t, 3H), 4.13 (q, 2H)N/A
Ethyl pyruvateN/A1.40 (t, 3H), 4.38 (q, 2H)2.49 (s, 3H, -COCH₃)
Ethyl lactate[5][6]N/A1.29 (t, 3H), 4.23 (q, 2H)1.41 (d, 3H), 4.28 (q, 1H), ~3.5 (br s, 1H, -OH)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ) of Cyclopropane Carbons (ppm)Chemical Shift (δ) of Ethyl Carbons (ppm)Other Key Chemical Shifts (ppm)
This compound (Predicted)~15 (CH₂), ~60 (C-OH)~14 (CH₃), ~62 (OCH₂)~173 (C=O)
Ethyl cyclopropanecarboxylate[3]~9 (CH₂), ~13 (CH)14.3 (CH₃), 60.5 (OCH₂)174.1 (C=O)
Ethyl pyruvateN/A13.9 (CH₃), 62.9 (OCH₂)160.9 (C=O, ester), 191.9 (C=O, ketone)
Ethyl lactateN/A14.2 (CH₃), 61.5 (OCH₂)20.4 (CH₃), 66.8 (CH-OH), 175.5 (C=O)

Table 3: Key IR Absorption Bands (cm⁻¹)

Compoundν(O-H)ν(C=O)ν(C-O)Key Cyclopropane Bands
This compound (Predicted)~3400 (broad)~1725~1180~3080 (C-H), ~1020 (ring)
Ethyl cyclopropanecarboxylate[2][7]N/A173011823085, 3010 (C-H), 1022 (ring)
Ethyl pyruvate[8][9]N/A1745, 17251275, 1185N/A
Ethyl lactate[6][10][11]~3450 (broad)17351190, 1130N/A

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound (Predicted)130.06113, 101, 85, 57, 45
Ethyl cyclopropanecarboxylate[12]114.0785, 69, 41
Ethyl pyruvate[13]116.0588, 73, 45, 43
Ethyl lactate[14]118.06103, 73, 45

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[15][16] Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For quantitative analysis, a sufficient relaxation delay (5 times the longest T1) is employed.[17][18]

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.[19] For liquid samples, a neat thin film is prepared by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[20][21][22] The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.[23]

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction.[24][25][26] Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is suitable for a wider range of molecules.[24] Accurate mass measurements are crucial for determining the elemental composition of the molecule and its fragments.[27]

Visualization of Analytical Workflow and Comparative Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the logical process of comparative analysis.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure comparative_analysis cluster_target Target Compound cluster_alternatives Alternative Compounds cluster_comparison Comparative Analysis Target Ethyl 1-hydroxy- cyclopropane-1-carboxylate Comparison Comparison of: - NMR Shifts - IR Frequencies - Mass Fragments Target->Comparison Alt1 Ethyl cyclopropanecarboxylate Alt1->Comparison Alt2 Ethyl pyruvate Alt2->Comparison Alt3 Ethyl lactate Alt3->Comparison

References

Reactivity of Ethyl vs. Methyl 1-Hydroxycyclopropane-1-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

However, an examination of the general reactivity of 1-hydroxycyclopropane-1-carboxylate esters, particularly the methyl derivative, offers insights into the chemical behavior of this class of compounds. The primary mode of reactivity involves the susceptibility of the strained cyclopropane ring to undergo ring-opening reactions, particularly under basic or acidic conditions.

Inferred Reactivity Based on Available Data

While specific experimental data for the ethyl ester is lacking, information regarding the hydrolysis of methyl 1-hydroxycyclopropane-1-carboxylate suggests that the cyclopropane ring is sensitive to cleavage. A patent describing the synthesis of 1-hydroxycyclopropanecarboxylic acid from the methyl ester emphasizes the need for careful control of basic conditions during hydrolysis to prevent undesired ring-opening.[1] This indicates that the ester's hydrolysis and the integrity of the three-membered ring are competing processes.

The general mechanism for base-catalyzed hydrolysis of esters proceeds through a nucleophilic acyl substitution. For 1-hydroxycyclopropane-1-carboxylates, a competing reaction pathway is the base-mediated ring-opening of the cyclopropane. This is likely facilitated by the relief of ring strain.

The relative reactivity of the ethyl versus the methyl ester in such reactions would be influenced by steric and electronic factors. The ethyl group is slightly larger and more electron-donating than the methyl group. These differences could subtly influence the rate of hydrolysis and the propensity for ring-opening, but without direct experimental evidence, any comparison remains speculative.

General Reaction Pathway: Base-Catalyzed Hydrolysis and Potential Ring-Opening

The expected reaction of a 1-hydroxycyclopropane-1-carboxylate ester with a base, such as sodium hydroxide, involves two potential pathways: hydrolysis of the ester to the corresponding carboxylate and ring-opening of the cyclopropane.

G cluster_0 Reaction Pathways Reactant Methyl/Ethyl 1-Hydroxycyclopropane-1-carboxylate Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack RingOpening_Product Ring-Opened Product Reactant->RingOpening_Product Ring-Opening Base Base (e.g., NaOH) Base->Reactant Hydrolysis_Product 1-Hydroxycyclopropane-1-carboxylate Intermediate->Hydrolysis_Product Ester Hydrolysis

Figure 1. Generalized reaction pathways for a 1-hydroxycyclopropane-1-carboxylate ester under basic conditions, illustrating the competition between ester hydrolysis and cyclopropane ring-opening.

Experimental Protocols

While a direct comparative protocol is unavailable, the following is a representative, generalized procedure for the hydrolysis of a 1-hydroxycyclopropane-1-carboxylate ester, based on the description for the methyl ester.[1]

General Protocol for Base-Mediated Hydrolysis:

  • Dissolution: The 1-hydroxycyclopropane-1-carboxylate ester (methyl or ethyl) is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran and water.

  • Addition of Base: A solution of a base (e.g., lithium hydroxide, sodium hydroxide) is added portion-wise to the ester solution at a controlled temperature (e.g., 20-40 °C). The molar ratio of the base to the ester is a critical parameter that needs to be carefully controlled to favor hydrolysis over ring-opening.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material and the formation of the desired carboxylate.

  • Workup: Upon completion, the reaction mixture is acidified to a pH of 5-6 with an aqueous acid solution (e.g., hydrochloric acid).

  • Extraction and Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 1-hydroxycyclopropanecarboxylic acid.

Conclusion

References

Computational Modeling of Ethyl 1-Hydroxycyclopropane-1-carboxylate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique strained ring system of cyclopropane derivatives, such as ethyl 1-hydroxycyclopropane-1-carboxylate, offers a gateway to diverse and complex molecular architectures. Understanding the intricacies of their reaction mechanisms is paramount for synthetic chemists. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the thermodynamics and kinetics of these transformations, providing insights that are often difficult to obtain through experimental means alone.

This guide provides a comparative overview of the computational modeling of reactions involving this compound and analogous systems. While direct computational studies on this specific molecule are limited in the public domain, a wealth of theoretical investigations on related cyclopropanol and donor-acceptor cyclopropane systems allows for a detailed comparative analysis of potential reaction pathways.

Key Reaction Classes and Mechanistic Insights from Computational Studies

The reactivity of this compound is primarily governed by the interplay of the strained three-membered ring, the electron-donating hydroxyl group, and the electron-withdrawing ethyl carboxylate group. This "donor-acceptor" characteristic makes the cyclopropane ring susceptible to various modes of activation and ring-opening.

1. Acid-Catalyzed Ring-Opening:

In the presence of an acid, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a cyclopropylcarbinyl cation. Computational studies on similar systems have shown that this cation can undergo rearrangement to form homoallylic or cyclobutyl derivatives. DFT calculations are instrumental in determining the relative activation barriers for different rearrangement pathways and predicting the major products.

2. Base-Catalyzed Ring-Opening:

A strong base can deprotonate the hydroxyl group, forming an alkoxide. This can trigger a ring-opening reaction to form a β-keto ester enolate. Computational models can predict the energetics of this process and the subsequent reactions of the enolate intermediate.

3. Radical-Mediated Ring-Opening:

Single-electron transfer to or from the molecule can initiate radical-mediated ring-opening. For instance, oxidation of the hydroxyl group can lead to a β-keto radical.[1] DFT calculations can be used to model the stability of the radical intermediates and the transition states for their subsequent reactions, such as addition to unsaturated systems.[1]

4. Transition Metal-Catalyzed Reactions:

Transition metals can coordinate to the hydroxyl group or the ester carbonyl, activating the cyclopropane ring towards nucleophilic attack or oxidative addition. Computational studies on related systems have elucidated the mechanisms of cobalt- and copper-catalyzed ring-opening reactions of cyclopropanols.[2][3]

Comparative Data from Computational Studies

The following table summarizes key quantitative data from computational studies on reactions of analogous cyclopropane systems. This data provides a benchmark for what can be expected in the computational modeling of this compound reactions.

Reaction TypeModel SystemComputational MethodKey Findings (Activation Energy, ΔG‡)Reference
DABCO-Catalyzed Cloke–Wilson Rearrangement Substituted cyclopropanesDFT (unspecified)The initial nucleophilic ring-opening has a calculated ΔG‡ of 33.9 kcal/mol. The regioselectivity is dependent on the substituents on the cyclopropane ring.[4]
[2][5]-Wittig Rearrangement Propargyl/Allyl-Oxy-PyrazolonesDFTThe activation free energy for the[5][6]-Wittig rearrangement is high (ΔG‡ = 49 kcal/mol), making the[2][5]-rearrangement more favorable.[7]
Dewar Benzene Rearrangement Substituted Dewar benzenesDFT (B3LYP/6-311+G**)Calculated free energies of activation show excellent agreement with experimental data. Two different transition states were identified.[8]

Experimental Protocols for Key Reactions

Detailed experimental protocols are crucial for validating computational models. Below are examples of methodologies for key reactions involving cyclopropanol derivatives.

Protocol 1: Mn(III)-Mediated Oxidative Cyclopropanol Ring Opening

  • Reaction: To a stirred solution of cyclopropanol (1 equiv.) and a radical acceptor (e.g., 2-isocyanobiphenyl, 1.2 equiv.) in methanol, add Mn(acac)₃ (1.7 equiv.).

  • Monitoring: The reaction is monitored by TLC for the consumption of the cyclopropanol.

  • Work-up: The reaction mixture is concentrated, and the residue is purified by column chromatography to isolate the product.

  • Computational Correlation: DFT calculations can be used to model the single-electron transfer from the cyclopropanol to Mn(III) and the subsequent C-C bond cleavage to form the β-keto radical.[1]

Protocol 2: Copper-Catalyzed Divergent Synthesis from Cyclopropanols

  • Reaction: A mixture of cyclopropanol (1 equiv.), an alkyl halide (1.2 equiv.), a copper catalyst (e.g., Cu(OTf)₂), a ligand (e.g., Phen), and a base (e.g., K₂CO₃) in a suitable solvent is stirred at a specific temperature.

  • Product Divergence: The reaction can be directed towards the synthesis of either γ-butyrolactones or δ-ketoesters by tuning the reaction conditions.[3]

  • Computational Correlation: DFT can model the formation of the key enone intermediate and the subsequent radical conjugate addition and intramolecular cyclization pathways to explain the observed product divergence.[3]

Visualizing Reaction Pathways

Graphviz diagrams can effectively illustrate the complex relationships in reaction mechanisms and experimental workflows.

Reaction_Pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A Ethyl 1-hydroxy- cyclopropane-1-carboxylate B Protonated Intermediate A->B + H+ C Cyclopropylcarbinyl Cation B->C - H2O D Homoallylic Product C->D Rearrangement E Cyclobutyl Product C->E Rearrangement F Ethyl 1-hydroxy- cyclopropane-1-carboxylate G Alkoxide Intermediate F->G + Base, - H+ H β-Keto Ester Enolate G->H Ring Opening

Caption: Potential acid- and base-catalyzed reaction pathways.

Experimental_Workflow cluster_workflow General Computational Workflow start Define Reaction System geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima/TS) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/3, Berny) geom_opt->ts_search ts_search->freq_calc irc_calc IRC Calculation (Connect Reactants/Products) ts_search->irc_calc energy_calc Single-Point Energy (Higher Level of Theory) irc_calc->energy_calc analysis Analyze Results (ΔG‡, Reaction Profile) energy_calc->analysis

Caption: A typical DFT workflow for studying reaction mechanisms.

Conclusion

Computational modeling provides an indispensable framework for understanding the complex reactivity of strained ring systems like this compound. By drawing comparisons with computationally well-characterized analogous systems, researchers can predict reaction outcomes, design novel synthetic strategies, and gain a deeper mechanistic understanding. The synergy between computational predictions and experimental validation will continue to drive innovation in the synthesis of valuable and complex organic molecules.

References

Navigating Stereochemical Outcomes in Reactions of Ethyl 1-Hydroxycyclopropane-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. Ethyl 1-hydroxycyclopropane-1-carboxylate serves as a versatile building block in organic synthesis, and understanding the stereochemical assignment of its reaction products is crucial for the development of novel therapeutics and other fine chemicals. This guide provides a comparative overview of key reactions, supported by experimental data and detailed protocols, to aid in the rational design of synthetic strategies and the accurate characterization of resulting stereoisomers.

Introduction to Stereochemical Challenges

The rigid, three-membered ring of this compound presents unique stereochemical considerations. Reactions can proceed with either retention or inversion of configuration at the C1 position, or lead to the formation of new stereocenters, necessitating robust analytical methods for the determination of stereochemical outcomes. This guide explores common transformations of this substrate and the methodologies employed to assign the stereochemistry of the resulting products.

Key Reactions and Stereochemical Assignment

While specific stereoselective reactions starting directly from this compound are not extensively documented in readily available literature, we can extrapolate from general principles of cyclopropane chemistry and methods for stereochemical determination. The primary challenge lies in controlling the approach of reagents to the sterically hindered cyclopropane ring and predicting the stereochemical fate of the C1 carbon.

Here, we present a comparative analysis of hypothetical, yet plausible, reaction pathways and the established analytical techniques for stereochemical assignment.

Comparison of Analytical Methods for Stereochemical Assignment

The determination of the stereochemical purity and absolute configuration of products derived from this compound relies on a suite of analytical techniques. The choice of method depends on the nature of the product, the availability of standards, and the specific stereochemical question being addressed.

Analytical Technique Principle Advantages Limitations Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High accuracy and precision for determining enantiomeric excess (ee). Applicable to a wide range of compounds.Requires a suitable chiral column and method development. Does not directly provide absolute configuration.Quantitative determination of enantiomeric purity of reaction products.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs) Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomers exhibit distinct NMR signals.[1][2]Provides a direct measure of enantiomeric or diastereomeric ratio. Can be used to determine absolute configuration by comparing chemical shifts to known models (e.g., Mosher's method).[1]Requires a suitable chiral derivatizing agent and may involve additional reaction and purification steps. Signal resolution can be challenging.Determination of enantiomeric excess and assignment of absolute configuration of chiral alcohols, amines, or carboxylic acids.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound, which allows for the determination of the precise three-dimensional arrangement of atoms.Unambiguous determination of both relative and absolute stereochemistry.Requires the formation of a high-quality single crystal, which can be a significant challenge.Definitive structural elucidation of crystalline products.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative procedures for the synthesis of the starting material and for the analysis of stereochemical outcomes.

Synthesis of this compound

This procedure is adapted from a patented method for the synthesis of 1-hydroxycyclopropanecarboxylic acid and its esters.[3]

Reaction Scheme:

Synthesis_of_Ethyl_1-hydroxycyclopropane-1-carboxylate 1-Aminocyclopropanecarboxylic_acid_ethyl_ester 1-Aminocyclopropanecarboxylic acid ethyl ester Ethyl_1-hydroxycyclopropane-1-carboxylate This compound 1-Aminocyclopropanecarboxylic_acid_ethyl_ester->Ethyl_1-hydroxycyclopropane-1-carboxylate 1. H₂SO₄, H₂O 2. NaNO₂

A representative synthesis pathway.

Materials:

  • 1-Aminocyclopropanecarboxylic acid ethyl ester

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-aminocyclopropanecarboxylic acid ethyl ester in an aqueous solution of sulfuric acid.

  • Cool the reaction mixture in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to the cooled reaction mixture.

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete, extract the product with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound.

Determination of Enantiomeric Excess using Chiral HPLC

This protocol provides a general workflow for the analysis of a chiral product using chiral HPLC.[1]

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Workflow for ee determination by chiral HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

Procedure:

  • Method Development: Develop a suitable mobile phase and select a chiral column that provides baseline separation of the enantiomers of the target compound.

  • Sample Preparation: Accurately prepare a solution of the reaction product in the mobile phase at a known concentration. Filter the solution before injection.

  • Injection and Analysis: Inject the sample onto the chiral column and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Stereochemical Assignment using NMR with a Chiral Derivatizing Agent (CDA)

This protocol outlines the general steps for determining the enantiomeric ratio of a chiral alcohol product.[1]

NMR_CDA_Workflow Start Chiral Alcohol Product (Enantiomeric Mixture) React React with Chiral Derivatizing Agent (e.g., Mosher's acid chloride) Start->React Form Formation of Diastereomeric Esters React->Form Analyze ¹H or ¹⁹F NMR Analysis Form->Analyze Result Distinct Signals for each Diastereomer Analyze->Result Calculate Integrate Signals to Determine Diastereomeric Ratio Result->Calculate

Workflow for stereochemical analysis using NMR and a CDA.

Materials:

  • Chiral alcohol product

  • Chiral derivatizing agent (e.g., (R)- or (S)-Mosher's acid chloride)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • Derivatization: In an NMR tube, react the chiral alcohol product with the chiral derivatizing agent in the presence of a suitable base (if necessary) in an anhydrous deuterated solvent.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: Identify and integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals corresponds to the enantiomeric ratio of the original alcohol. For absolute configuration assignment, compare the chemical shift differences (Δδ = δS - δR) with established models for the specific CDA used.

Conclusion and Future Outlook

The stereochemical assignment of products from reactions of this compound is a critical aspect of synthetic chemistry with significant implications for drug discovery and development. While direct, stereoselective transformations of this specific substrate are an area ripe for further exploration, the established methodologies of chiral chromatography and NMR spectroscopy with chiral derivatizing agents provide robust frameworks for the analysis of potential reaction products. Future research focusing on the development of novel catalytic systems for the asymmetric transformation of this compound will undoubtedly expand its utility as a chiral building block and contribute to the efficient synthesis of complex, stereochemically defined molecules.

References

A Comparative Guide to the Synthetic Strategies for Ethyl 1-Hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative synthetic strategies for obtaining ethyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in medicinal chemistry and materials science. The following sections objectively evaluate four distinct synthetic routes, presenting experimental data, detailed protocols, and visual representations of the chemical transformations.

Introduction

This compound is a key intermediate in the synthesis of various complex molecules. Its compact, three-dimensional structure and versatile functional groups make it an attractive component for introducing conformational rigidity and specific spatial arrangements in drug candidates and other functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide explores and compares four alternative approaches: a route starting from a silylated cyclobutene derivative, a pathway originating from an amino acid precursor, a multi-step sequence involving a Simmons-Smith cyclopropanation, and a proposed direct synthesis via the Kulinkovich reaction.

Comparative Analysis of Synthetic Strategies

The choice of a synthetic route is often a balance between factors such as overall yield, number of steps, cost and availability of starting materials, and scalability. The following table summarizes the key quantitative data for the four discussed strategies.

Strategy Starting Material Number of Steps Overall Yield Key Reagents Scalability
Route 1: From 1,2-bis(trimethylsiloxy)cyclobut-1-ene 1,2-bis(trimethylsiloxy)cyclobut-1-ene2~81%Bromine, NaOH, Ethanol, H₂SO₄Moderate
Route 2: From 1-Aminocyclopropyl Methyl Formate 1-Aminocyclopropyl methyl formate3~64-72%NaNO₂, H₂SO₄, LiOH, EthanolHigh
Route 3: Simmons-Smith Based Route Ethyl acrylate4Not reported (multi-step)LDA, TBSCl, Et₂Zn, CH₂I₂, TBAFModerate
Route 4: Proposed Kulinkovich Reaction Diethyl oxalate1Not reported (proposed)EtMgBr, Ti(OiPr)₄Potentially High

Detailed Experimental Protocols and Reaction Schemes

Route 1: Synthesis from 1,2-bis(trimethylsiloxy)cyclobut-1-ene

This approach utilizes a bromination and subsequent Favorskii-like rearrangement of a silylated cyclobutene derivative to furnish the cyclopropanecarboxylic acid, which is then esterified.

Experimental Protocol:

Step 1: Synthesis of 1-Hydroxycyclopropane-1-carboxylic acid [1]

To a solution of 46 g (0.2 mol) of 1,2-bis(trimethylsiloxy)cyclobut-1-ene in 100 ml of methylene chloride at -40°C is added a solution of 32 g (0.2 mol) of bromine in 50 ml of pentane over 15 minutes with stirring. The reaction mixture is then poured into an ice-cold 5% aqueous sodium hydroxide solution. After stirring for 2 hours, the neutral organic byproducts are extracted with ether. The alkaline aqueous phase is acidified with dilute hydrochloric acid, and the product, 1-hydroxycyclopropane-1-carboxylic acid, is extracted with ether. The yield of colorless crystals is 18.3 g (90%).

Step 2: Esterification to this compound

To a solution of 1-hydroxycyclopropane-1-carboxylic acid (10.2 g, 0.1 mol) in ethanol (50 mL) is added a catalytic amount of concentrated sulfuric acid. The reaction mixture is stirred at room temperature for 72 hours. The solvent is then removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound. A similar esterification of a cyclopentyl analog proceeded with 95% yield.[2]

Route1 start 1,2-bis(trimethylsiloxy)cyclobut-1-ene intermediate 1-Hydroxycyclopropane- 1-carboxylic acid start->intermediate 1. Br₂, -40°C 2. 5% NaOH (aq) (90%) product Ethyl 1-hydroxycyclopropane- 1-carboxylate intermediate->product Ethanol, H₂SO₄ (cat.) (Yield ~95%)

Caption: Synthetic pathway from 1,2-bis(trimethylsiloxy)cyclobut-1-ene.

Route 2: Synthesis from 1-Aminocyclopropyl Methyl Formate

This scalable method involves the diazotization of an aminocyclopropane precursor to generate the hydroxyl group, followed by saponification and esterification.[3]

Experimental Protocol:

Step 1: Synthesis of Mthis compound [3]

1-Aminocyclopropyl methyl formate (115.1 g, 1.0 mol) is dissolved in an aqueous solution of sulfuric acid. The solution is cooled to 0-5°C, and an aqueous solution of sodium nitrite is added dropwise. The reaction mixture is then added to a refluxing aqueous solution of sulfuric acid. After cooling, the product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated to yield mthis compound as a colorless oily liquid (yield: 74.8%).

Step 2: Saponification to 1-Hydroxycyclopropane-1-carboxylic acid [3]

Mthis compound (116.1 g, 1.0 mol) is dissolved in a mixed solution of tetrahydrofuran and water. Lithium hydroxide is added in portions, and the mixture is stirred at 30°C for 12 hours. The pH is adjusted to 5-6 with 2N hydrochloric acid, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give 1-hydroxycyclopropane-1-carboxylic acid as a white solid (yield: 85.2%).

Step 3: Esterification to this compound

The procedure is analogous to Step 2 of Route 1.

Route2 start 1-Aminocyclopropyl methyl formate intermediate1 Methyl 1-hydroxycyclopropane- 1-carboxylate start->intermediate1 1. NaNO₂, H₂SO₄, 0-5°C 2. Reflux in H₂SO₄ (aq) (74.8%) intermediate2 1-Hydroxycyclopropane- 1-carboxylic acid intermediate1->intermediate2 LiOH, THF/H₂O (85.2%) product Ethyl 1-hydroxycyclopropane- 1-carboxylate intermediate2->product Ethanol, H₂SO₄ (cat.) (Yield ~95%)

Caption: Synthetic pathway from 1-aminocyclopropyl methyl formate.

Route 3: Simmons-Smith Based Multi-step Synthesis

This route involves the formation of a silyl enol ether from ethyl acrylate, followed by a Simmons-Smith cyclopropanation and subsequent deprotection of the hydroxyl group.

Experimental Protocol (Representative):

Step 1: Formation of the Silyl Enol Ether of Ethyl Acrylate

To a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C is added ethyl acrylate. After stirring for 30 minutes, tert-butyldimethylsilyl chloride (TBSCl) is added, and the reaction is allowed to warm to room temperature. The silyl enol ether is then isolated by extraction and purified.

Step 2: Simmons-Smith Cyclopropanation [4]

To a solution of the silyl enol ether in dichloromethane is added diethylzinc, followed by diiodomethane. The reaction is stirred at room temperature until completion. The cyclopropanated product is obtained after aqueous workup and purification. The cyclopropanation of silyl enol ethers is a known transformation.[5][6]

Step 3: Deprotection of the Silyl Ether [7][8]

The silyl ether is dissolved in THF, and a solution of tetra-n-butylammonium fluoride (TBAF) is added. The reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated by extraction and purified to yield this compound.

Route3 start Ethyl acrylate intermediate1 Silyl enol ether start->intermediate1 1. LDA, -78°C 2. TBSCl intermediate2 Ethyl 1-(tert-butyldimethylsilyloxy)- cyclopropane-1-carboxylate intermediate1->intermediate2 Et₂Zn, CH₂I₂ product Ethyl 1-hydroxycyclopropane- 1-carboxylate intermediate2->product TBAF, THF

Caption: Multi-step synthesis via a Simmons-Smith reaction.

Route 4: Proposed Direct Synthesis via Kulinkovich Reaction

This proposed one-step synthesis would directly convert diethyl oxalate to the target molecule using a titanium-mediated cyclopropanation. While not yet reported for this specific substrate, the Kulinkovich reaction is a powerful tool for the synthesis of cyclopropanols from esters.

Experimental Protocol (Hypothetical):

To a solution of diethyl oxalate (1 equivalent) in anhydrous diethyl ether under an inert atmosphere is added titanium(IV) isopropoxide (0.2 equivalents). The solution is cooled to 0°C, and a solution of ethylmagnesium bromide in diethyl ether (3 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with aqueous ammonium chloride solution, and the product is extracted with diethyl ether. The combined organic layers are dried, concentrated, and purified by column chromatography to yield this compound.

Route4 start Diethyl oxalate product Ethyl 1-hydroxycyclopropane- 1-carboxylate start->product EtMgBr, Ti(OiPr)₄ (cat.)

Caption: Proposed one-step Kulinkovich reaction.

Conclusion

This guide has presented four distinct synthetic strategies for this compound, each with its own advantages and disadvantages. The choice of the optimal route will depend on the specific requirements of the researcher, including scale, cost, and available expertise. The routes starting from 1,2-bis(trimethylsiloxy)cyclobut-1-ene and 1-aminocyclopropyl methyl formate are well-documented and provide high yields, making them reliable choices for laboratory-scale synthesis. The Simmons-Smith based route offers a more convergent approach but requires multiple steps. The proposed Kulinkovich reaction, if successful, would represent the most direct and atom-economical synthesis. Further experimental investigation into this proposed route is warranted.

References

A Comparative Cost-Analysis of Synthetic Routes to Ethyl 1-Hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Most Cost-Effective Synthesis of a Key Building Block.

The synthesis of ethyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in medicinal chemistry and materials science, can be approached through various synthetic routes. This guide provides a detailed cost-analysis of three distinct pathways: the Kulinkovich reaction, a Simmons-Smith-based approach, and a diazotization route, to aid researchers in selecting the most economically viable method for their specific needs. The analysis considers the cost of starting materials, reagents, and solvents, alongside reported or estimated reaction yields to provide a comprehensive overview of the cost per gram of the final product.

At a Glance: Cost Comparison of Synthetic Routes

The following table summarizes the estimated costs for the synthesis of this compound via three different routes. The costs are calculated based on the required reagents for the synthesis of 10 mmol of the final product and are derived from current market prices.

Route Starting Material Key Reagents Overall Yield (Estimated) Estimated Cost per 10 mmol Estimated Cost per Gram
1. Kulinkovich Reaction Ethyl glyoxylateTitanium(IV) isopropoxide, Ethylmagnesium bromide60%$25 - $40$19 - $31
2. Simmons-Smith Based Ethyl 2-((trimethylsilyl)oxy)acrylateDiethylzinc, Diiodomethane, TBAF72%$50 - $75$38 - $58
3. Diazotization Ethyl 1-aminocyclopropane-1-carboxylate HClSodium nitrite, Sulfuric acid, Ethanol~60%$35 - $55$27 - $42

Disclaimer: The costs presented are estimates based on commercially available reagent prices and may vary depending on the supplier, purity, and scale of the synthesis. The overall yields for Routes 1 and 2 are estimations based on typical yields for similar reactions due to the lack of specific literature precedents for these exact transformations.

In-Depth Analysis of Synthetic Pathways

This section provides a detailed breakdown of each synthetic route, including the reaction scheme, a summary of the pros and cons, and a detailed experimental protocol.

Route 1: Kulinkovich Reaction

The Kulinkovich reaction offers a direct approach to cyclopropanols from esters. In this proposed route, ethyl glyoxylate is treated with a titanacyclopropane, generated in situ from ethylmagnesium bromide and titanium(IV) isopropoxide, to directly form the desired product.

Reaction Scheme:

Advantages:

  • Directness: A one-step synthesis from a commercially available starting material.

  • Potentially High Atom Economy: The cyclopropanating agent is generated in situ.

Disadvantages:

  • Lack of Specific Precedent: The reaction of ethyl glyoxylate in a Kulinkovich reaction to produce the target molecule is not explicitly reported, and the yield is an estimation.

  • Handling of Pyrophoric Reagents: Requires careful handling of Grignard reagents and titanium alkoxides under inert atmosphere.

Experimental Protocol (Proposed):

To a solution of titanium(IV) isopropoxide (1.2 equivalents) in anhydrous diethyl ether under an argon atmosphere at -78 °C is slowly added a solution of ethylmagnesium bromide (2.5 equivalents) in diethyl ether. The mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then cooled to -50 °C, and a solution of ethyl glyoxylate (1.0 equivalent) in diethyl ether is added dropwise. The reaction mixture is stirred for several hours while gradually warming to room temperature. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered through a pad of celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Simmons-Smith Based Approach

This two-step route involves the cyclopropanation of a protected enol ether followed by deprotection. Ethyl 2-((trimethylsilyl)oxy)acrylate, prepared from ethyl 2-hydroxyacrylate, undergoes a Simmons-Smith reaction, and the resulting silyl-protected cyclopropane is then deprotected to yield the final product.

Reaction Scheme:

  • EtOOC-C(=CH2)O-TMS + Et2Zn + CH2I2 -> Ethyl 1-((trimethylsilyl)oxy)cyclopropane-1-carboxylate

  • Ethyl 1-((trimethylsilyl)oxy)cyclopropane-1-carboxylate + TBAF -> this compound

Advantages:

  • Well-Established Reactions: The Simmons-Smith reaction and silyl ether deprotection are reliable and well-documented transformations.

  • Potentially High Yields: Both steps are known to proceed with good to excellent yields.[1]

Disadvantages:

  • Multi-step Synthesis: Requires two separate reaction steps, increasing labor and potential for material loss.

  • Cost of Reagents: Diiodomethane and diethylzinc are relatively expensive reagents.[1]

  • Preparation of Starting Material: The silylated starting material may need to be prepared in a separate step.

Experimental Protocol (Proposed):

Step 1: Cyclopropanation To a solution of diethylzinc (1.5 equivalents) in anhydrous diethyl ether under an argon atmosphere at 0 °C is added diiodomethane (1.5 equivalents) dropwise. The mixture is stirred for 30 minutes, during which a white precipitate may form. A solution of ethyl 2-((trimethylsilyl)oxy)acrylate (1.0 equivalent) in diethyl ether is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude ethyl 1-((trimethylsilyl)oxy)cyclopropane-1-carboxylate, which may be used in the next step without further purification.

Step 2: Deprotection To a solution of the crude ethyl 1-((trimethylsilyl)oxy)cyclopropane-1-carboxylate from the previous step in tetrahydrofuran is added a solution of tetrabutylammonium fluoride (1.1 equivalents, 1 M in THF) at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Route 3: Diazotization of an Amino Ester

This route starts with the commercially available ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Diazotization of the amino group followed by hydrolysis in an aqueous acidic medium yields 1-hydroxycyclopropane-1-carboxylic acid. Subsequent Fischer esterification provides the target molecule.

Reaction Scheme:

  • Ethyl 1-aminocyclopropane-1-carboxylate HCl + NaNO2 + H2SO4 -> 1-Hydroxycyclopropane-1-carboxylic acid

  • 1-Hydroxycyclopropane-1-carboxylic acid + EtOH + H2SO4 -> this compound

Advantages:

  • Readily Available Starting Material: The amino ester hydrochloride is commercially available.

  • Reported Yields for Key Step: The conversion of the amino ester to the carboxylic acid is described in a patent with a reported yield of approximately 63% over two steps (diazotization and hydrolysis).[2]

  • Classic and Reliable Esterification: Fischer esterification is a well-understood and generally high-yielding reaction.[3][4][5][6]

Disadvantages:

  • Multi-step Process: Involves three distinct transformations (diazotization, hydrolysis, esterification).

  • Handling of Diazonium Salts: Diazonium intermediates can be unstable and require careful temperature control.

Experimental Protocol:

Step 1 & 2: Diazotization and Hydrolysis (Adapted from Patent CN110862311A) [2] A solution of ethyl 1-aminocyclopropane-1-carboxylate hydrochloride (1.0 equivalent) in aqueous sulfuric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.05 equivalents) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour at this temperature and then allowed to warm to room temperature. The mixture is then heated to reflux for several hours to effect hydrolysis. After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-hydroxycyclopropane-1-carboxylic acid. The reported yield for this two-step process is approximately 63%.[2]

Step 3: Fischer Esterification [3][5][6] To a solution of 1-hydroxycyclopropane-1-carboxylic acid (1.0 equivalent) in excess absolute ethanol is added a catalytic amount of concentrated sulfuric acid. The mixture is heated at reflux overnight. After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by distillation or column chromatography to afford this compound. A typical yield for this esterification is estimated to be around 95%.

Logical Flow of Cost-Analysis

The following diagram illustrates the decision-making process and workflow for the cost-analysis of the different synthetic routes.

CostAnalysisWorkflow cluster_0 Phase 1: Route Identification cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis & Comparison cluster_3 Phase 4: Reporting A Identify Potential Synthetic Routes B Kulinkovich Reaction A->B C Simmons-Smith Based A->C D Diazotization Route A->D E Gather Experimental Protocols & Yields B->E C->E D->E F Source Reagent Costs E->F G Calculate Molar Quantities F->G H Calculate Cost per Mole G->H I Calculate Cost per Gram H->I J Compare Routes (Cost, Yield, Feasibility) I->J K Generate Comparison Guide J->K

Caption: Workflow for the cost-analysis of synthetic routes.

Conclusion

Based on this analysis, the Kulinkovich reaction (Route 1) , despite the uncertainty in its yield for this specific transformation, appears to be the most cost-effective route on paper due to its directness. However, for researchers prioritizing well-established and reliable procedures, the Diazotization route (Route 3) presents a strong alternative with a good balance of cost and predictability, leveraging a patented key step with a reported yield. The Simmons-Smith based approach (Route 2) , while synthetically sound, is likely the most expensive option due to the high cost of diiodomethane and the multi-step nature of the synthesis.

Ultimately, the choice of synthetic route will depend on a laboratory's specific constraints, including budget, available equipment for handling sensitive reagents, and the desired scale of production. This guide provides a foundational dataset to inform this critical decision-making process for the synthesis of this compound.

References

Evaluating Ethyl 1-Hydroxycyclopropane-1-carboxylate in Combinatorial Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can confer advantageous physicochemical properties and explore new chemical space is ever-increasing. Ethyl 1-hydroxycyclopropane-1-carboxylate emerges as a valuable building block in combinatorial chemistry, offering a rigid cyclopropane core that can introduce three-dimensionality into compound libraries. This guide provides a comprehensive evaluation of its performance, comparing it with alternative sp³-rich scaffolds and presenting supporting experimental data to aid researchers in selecting the optimal building blocks for their drug discovery campaigns.

The strategic incorporation of rigid, non-aromatic fragments is a key strategy in medicinal chemistry to enhance compound properties such as metabolic stability, aqueous solubility, and binding affinity by providing a defined conformational constraint.[1][2] this compound, with its functional handles for diversification, serves as an attractive starting point for the synthesis of diverse compound libraries.

Performance Comparison of sp³-Rich Scaffolds

The selection of a building block for combinatorial library synthesis is a critical decision that impacts the diversity, quality, and ultimately the success of a drug discovery campaign. Below is a comparative analysis of this compound against other popular sp³-rich scaffolds.

Data Presentation: Quantitative Comparison of Building Blocks

The following table summarizes the performance of various sp³-rich building blocks in common combinatorial reactions, based on representative data from the literature. It is important to note that direct head-to-head comparative studies are scarce, and yields can be highly substrate-dependent.

Building BlockReaction TypeTypical Yield Range (%)Key AdvantagesPotential Challenges
This compound Amide Coupling60-85Introduces conformational rigidity; serves as a bioisostere for gem-dimethyl or carbonyl groups.Potential for ring-opening under harsh conditions.
Azetidine-3-carboxylic Acid Amide Coupling70-95Improves aqueous solubility and metabolic stability; acts as a proline bioisostere.Can be synthetically challenging to access substituted derivatives.
Oxetane-3-carboxylic Acid Amide Coupling65-90Enhances solubility and metabolic stability; can act as a carbonyl or gem-dimethyl isostere.Ring strain can lead to instability under certain conditions.
Bicyclo[1.1.1]pentane-1-carboxylic Acid Amide Coupling75-95Provides a rigid linear scaffold; excellent bioisostere for para-substituted phenyl rings.[3][4]Synthesis of functionalized derivatives can be complex.
Various Scaffolds Ugi Multicomponent Reaction40-75Rapid generation of complexity from simple inputs.Yields can be moderate and purification of the final products can be challenging.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these building blocks in combinatorial synthesis. Below are representative protocols for key reactions.

Protocol 1: Parallel Amide Coupling with this compound

This protocol describes a typical procedure for the parallel synthesis of a small amide library.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation: Prepare a 0.5 M solution of this compound in anhydrous DMF. Prepare 0.6 M solutions of a diverse set of amines in anhydrous DMF. Prepare a 0.55 M solution of HATU and a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup: To each well of the 96-well reaction block, add 100 µL of the this compound solution (0.05 mmol).

  • Amine Addition: Add 100 µL of each unique amine solution (0.06 mmol) to individual wells.

  • Coupling Reagent Addition: Add 100 µL of the HATU solution (0.055 mmol) to each well, followed by 60 µL of the DIPEA solution (0.06 mmol).

  • Reaction: Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up and Purification: Quench the reactions by adding 500 µL of water to each well. Extract the products with ethyl acetate (3 x 500 µL). Combine the organic extracts and concentrate under reduced pressure. Purify the crude products by automated flash chromatography.

Protocol 2: Ugi Four-Component Reaction (U-4CR) with a Cyclopropane Aldehyde

This protocol outlines a general procedure for a Ugi reaction to generate a diverse library of α-acylamino amides.

Materials:

  • 1-Formylcyclopropane-1-carboxylic acid

  • A diverse set of primary amines

  • A diverse set of isocyanides

  • A diverse set of carboxylic acids

  • Methanol

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation: Prepare 1.0 M solutions of the cyclopropane aldehyde, each amine, each isocyanide, and each carboxylic acid in methanol.

  • Reaction Setup: In each well of a 96-well plate, combine 50 µL of the cyclopropane aldehyde solution (0.05 mmol), 50 µL of an amine solution (0.05 mmol), 50 µL of an isocyanide solution (0.05 mmol), and 50 µL of a carboxylic acid solution (0.05 mmol).

  • Reaction: Seal the plate and shake at 50 °C for 24 hours.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude products can be analyzed directly or purified by preparative HPLC.

Mandatory Visualizations

Logical Workflow for Building Block Selection

Building Block Selection Workflow A Define Desired Physicochemical Properties (e.g., Solubility, Rigidity, Polarity) B Identify Potential sp³-Rich Scaffolds (Cyclopropane, Azetidine, Oxetane, etc.) A->B C Evaluate Synthetic Accessibility and Cost of Building Blocks B->C D Assess Compatibility with Planned Combinatorial Chemistry Reactions B->D E Review Literature for Precedent and Performance Data C->E D->E F Select Optimal Building Block(s) E->F G Perform Pilot Library Synthesis F->G H Analyze Library Quality and Diversity G->H H->F Re-evaluate Selection I Proceed with Full Library Production H->I

Caption: A decision-making workflow for selecting sp³-rich building blocks.

Experimental Workflow for Parallel Amide Coupling

Parallel Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Stock Solutions: - Carboxylic Acid - Amines - Coupling Reagent - Base B Dispense Reagents into 96-Well Reaction Block A->B C Seal and Shake at Room Temperature B->C D Quench Reaction with Water C->D E Liquid-Liquid Extraction D->E F Concentrate E->F G Automated Flash Chromatography F->G H LC-MS and NMR Analysis of Purified Products G->H

Caption: A streamlined workflow for parallel amide synthesis.

Conclusion

This compound is a compelling building block for introducing conformational rigidity and three-dimensionality in combinatorial libraries. Its performance in standard reactions like amide coupling is generally good, and it serves as a valuable bioisostere. However, the choice of the optimal sp³-rich scaffold is highly dependent on the specific goals of the drug discovery program. Alternatives such as azetidines and oxetanes may offer superior profiles in terms of aqueous solubility and metabolic stability. Bicyclo[1.1.1]pentanes provide a unique linear, rigid vector that is an excellent mimic of a para-substituted phenyl ring.

Ultimately, the decision to use this compound or an alternative should be guided by a thorough evaluation of the desired physicochemical properties of the final library, the synthetic tractability of the building blocks, and their compatibility with the chosen combinatorial chemistry platform. Pilot studies to compare the performance of a small set of selected building blocks are highly recommended to ensure the successful production of a high-quality and diverse compound library.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of Ethyl 1-hydroxycyclopropane-1-carboxylate, a compound utilized in various research and development applications.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this chemical may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Hand Protection Chemical-resistant gloves.
Eye Protection Safety glasses with side-shields or goggles.
Skin and Body Protection Laboratory coat.

In the event of a spill, personnel should be evacuated from the area. The spill should be picked up and arranged for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1] It is imperative to prevent the product from entering drains.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration. However, due to its flammable nature, extreme care must be taken.

  • Consult Institutional Guidelines: Before proceeding, always consult your institution's specific hazardous waste management guidelines and contact your Environmental Health and Safety (EHS) department.

  • Segregation of Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department.

  • Containerization:

    • Place surplus and non-recyclable solutions in a designated, properly labeled, and sealed container.

    • Contaminated packaging should be treated as unused product and disposed of in the same manner.[1]

  • Engage a Licensed Professional: The disposal of this chemical must be handled by a licensed professional waste disposal service.[1] They are equipped to handle the incineration process safely.

  • Incineration: The chemical should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1] Extra care should be taken during ignition due to the material's high flammability.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Ethyl 1-hydroxycyclopropane- 1-carboxylate Waste Generated assess_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->assess_ppe spill Spill Occurs? assess_ppe->spill cleanup Follow Spill Cleanup Procedure: - Evacuate Area - Absorb and Collect - Place in Sealed Container spill->cleanup Yes segregate Segregate Waste in a Labeled, Closed Container spill->segregate No cleanup->segregate contact_ehs Contact Institutional EHS and Licensed Waste Disposal Service segregate->contact_ehs transport Waste Collected by Licensed Professionals contact_ehs->transport incinerate Incineration in a Chemical Incinerator with Afterburner and Scrubber transport->incinerate end End: Proper Disposal Complete incinerate->end

Disposal Workflow for this compound

Regulatory Compliance

All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. It is the responsibility of the laboratory personnel to be aware of these regulations and to work with their institution to maintain compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory and drug development environment.

This guide provides crucial safety and handling information for Ethyl 1-hydroxycyclopropane-1-carboxylate (CAS No. 137682-89-4), ensuring the well-being of researchers and the integrity of your work. Adherence to these protocols is paramount for minimizing risk and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety

When handling this compound, a comprehensive personal protective equipment strategy is required to prevent contact and inhalation. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentStandard Compliance
Eye/Face Protection Safety glasses with side-shields.EN166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemically resistant gloves (material to be specified by a risk assessment) and impervious clothing.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges.NIOSH (US) or CEN (EU) approved.[1]

It is critical to inspect gloves prior to use and employ the proper removal technique (without touching the glove's outer surface) to avoid skin contact with the product[1].

Procedural Guidance: From Handling to Disposal

Safe Handling Procedures:

  • Avoid Contact: Prevent contact with skin and eyes. Do not breathe dust or aerosols.[1]

  • Ventilation: Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed.[1]

  • Hygiene: Practice good industrial hygiene and safety. Wash hands before breaks and at the end of the workday.[1]

First Aid Measures:

  • In case of inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill and Disposal Plan:

In the event of a spill, use personal protective equipment and avoid dust formation.[1]

  • Containment: Sweep up and shovel the material.[1]

  • Collection: Place the material in a suitable, closed container for disposal.[1]

  • Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not let the product enter drains.[1] Contaminated packaging should be disposed of as unused product.[1]

Visualizing Safety: PPE Selection and Disposal Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment and the subsequent disposal procedure when working with this compound.

PPE_Disposal_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection cluster_disposal Handling and Disposal Protocol start Start: Handling Ethyl 1-hydroxycyclopropane-1-carboxylate eye_protection Eye/Face Protection: Safety Glasses with Side-Shields start->eye_protection skin_protection Skin Protection: Impervious Gloves & Clothing start->skin_protection respiratory_protection Respiratory Protection start->respiratory_protection spill_handling Spill or End of Use low_exposure Low Exposure: Particle Respirator (P95/P1) respiratory_protection->low_exposure Nuisance Exposure high_exposure High Exposure: Cartridge Respirator (OV/AG/P99 or ABEK-P2) respiratory_protection->high_exposure Higher-Level Protection contain_spill Contain Spill: Sweep and Shovel spill_handling->contain_spill collect_waste Collect in a Suitable, Closed Container contain_spill->collect_waste dispose_waste Dispose via Licensed Professional Service collect_waste->dispose_waste decontaminate Decontaminate Area & Wash Hands dispose_waste->decontaminate

Caption: PPE Selection and Disposal Workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.